molecular formula C6H8N2O2 B1334591 1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 6490-42-2

1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1334591
CAS No.: 6490-42-2
M. Wt: 140.14 g/mol
InChI Key: KPLDRYODCDLNHB-UHFFFAOYSA-N
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Description

1-Ethylpyrimidine-2,4(1H,3H)-dione (CAS 6490-42-2), more commonly known as 1-Ethyluracil, is a versatile N-alkylated uracil derivative that serves as a fundamental building block in medicinal and agrochemical research. This compound features the core pyrimidine-2,4-dione scaffold, a structure of significant scientific interest due to its prevalence in nucleobases and its wide range of biological activities . With a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol , it is primarily valued as a crucial synthetic intermediate for constructing more complex, pharmacologically active molecules. Researchers utilize this compound in the synthesis of novel pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which are being investigated as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a potential therapeutic target in various cancers, including breast cancer and malignant glioma . Furthermore, the pyrimidine-2,4-dione core is a key structural component in developing new antimicrobial agents, with recent studies highlighting its integration into hybrids active against clinical pathogens like Gram-negative bacteria and Candida albicans . As a reagent, it is typically synthesized via the alkylation of uracil precursors . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound may cause serious eye irritation (GHS Hazard Statement: H319) and appropriate personal protective equipment should be worn .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLDRYODCDLNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400422
Record name 1-ethylpyrimidine-2,4(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6490-42-2
Record name 1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLURACIL
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and extensive characterization data to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound, also known as 1-ethyluracil, is achieved through a two-step process involving the silylation of uracil followed by N1-alkylation with ethyl bromide.[1]

Experimental Protocol

Step 1: Silylation of Uracil

  • In a reaction vessel under a nitrogen atmosphere, combine uracil (11.208 g, 100 mmol) and hexamethyldisilazane (HDMS, 200 mL, 950 mmol).

  • Add a catalytic amount of ammonium sulfate to the mixture.

  • Stir the mixture and heat under reflux for 4 hours.

  • After the reaction is complete, distill off the excess HDMS.

  • Store the resulting silylated uracil under a nitrogen atmosphere.

Step 2: N1-Alkylation

  • To the silylated uracil from Step 1, add ethyl bromide.

  • Heat the reaction mixture in an oven at 130°C for 36 hours.

  • After cooling, wash the resulting product with boiling methanol (50 mL) for 30 minutes to remove any residual bromide.

  • Concentrate the solution using a rotary evaporator to precipitate the product.

  • Fine white needles of this compound are obtained.

  • The purity of the final product can be confirmed by proton NMR.[1]

Synthesis_Workflow Uracil Uracil Silylated_Uracil Silylated Uracil Uracil->Silylated_Uracil HDMS, (NH4)2SO4 (cat.) Reflux, 4h Ethyl_Uracil This compound Silylated_Uracil->Ethyl_Uracil Ethyl Bromide 130°C, 36h MS_Fragmentation M [M]+• m/z = 140 M_minus_28 [M-C2H4]+• m/z = 112 M->M_minus_28 - C2H4 M_minus_29 [M-C2H5]+ m/z = 111 M->M_minus_29 - •C2H5 Fragment_83 Fragment m/z = 83 M->Fragment_83 Ring Fragmentation

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyluracil, a derivative of the pyrimidine base uracil, is a molecule of interest in medicinal chemistry and drug development due to its structural similarity to endogenous nucleobases. Understanding its physicochemical properties is fundamental for its potential application in therapeutic contexts, influencing aspects such as solubility, membrane permeability, and target binding. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-ethyluracil, details experimental protocols for their determination, and outlines a general workflow for its synthesis and characterization.

Physicochemical Properties

Precise experimental data for some of the physicochemical properties of 1-ethyluracil are not extensively reported in publicly available literature. However, data for the closely related compound, 1-methyluracil, can provide valuable estimations. The following table summarizes the available data and estimates for the key physicochemical properties of 1-ethyluracil.

PropertyValueNotes
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol -
Melting Point Estimated: ~230-240 °CBased on the melting point of 1-methyluracil (236-238 °C). The ethyl group may slightly alter the crystal lattice energy.
Boiling Point Data not availableUracil and its derivatives typically decompose at high temperatures before boiling.
Solubility Soluble in polar organic solventsSoluble in methanol[1]. Expected to be soluble in other polar solvents like DMSO and DMF. Water solubility is likely low.
pKa Estimated: ~9.5 - 10.0Based on the pKa of 1-methyluracil (predicted pKa of 9.77)[2]. The N3-H proton is acidic.
logP Data not availableThe addition of an ethyl group compared to a methyl group will slightly increase lipophilicity.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-ethyluracil are not specifically described in the literature. However, standard methodologies for compounds of this class can be applied.

Synthesis of 1-Ethyluracil

The synthesis of 1-ethyluracil can be achieved through the alkylation of uracil. A reported method involves a two-step process[1]:

  • Silylation of Uracil:

    • Uracil is reacted with an excess of a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalytic amount of ammonium sulfate.

    • The mixture is heated under reflux for several hours to protect the oxygen and nitrogen atoms.

    • The excess silylating agent is removed by distillation.

  • Ethylation:

    • The silylated uracil is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, in an appropriate solvent.

    • The reaction mixture is heated to drive the alkylation at the N1 position.

    • The crude product is purified by washing with a suitable solvent (e.g., boiling methanol) to remove any residual starting materials and byproducts, followed by recrystallization to obtain pure 1-ethyluracil[1].

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus:

  • A small amount of the dried, crystalline 1-ethyluracil is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Solubility

The solubility of 1-ethyluracil in various solvents can be determined using the shake-flask method:

  • An excess amount of 1-ethyluracil is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of 1-ethyluracil in the saturated solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) of the N3-H proton can be determined by potentiometric titration or UV-Vis spectrophotometry:

  • A solution of 1-ethyluracil of known concentration is prepared in water or a mixed aqueous-organic solvent system.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method:

  • A solution of 1-ethyluracil is prepared in one of the two immiscible phases (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of 1-ethyluracil between the two phases and then allowed to stand for the phases to separate completely.

  • The concentration of 1-ethyluracil in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow and Characterization

While specific metabolic or signaling pathways for 1-ethyluracil are not well-documented, a generalized experimental workflow for its synthesis and characterization is a critical aspect for its study and potential application.

experimental_workflow Workflow for Synthesis and Characterization of 1-Ethyluracil cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Uracil silylation Silylation with HMDS start->silylation ethylation Ethylation with Ethyl Bromide silylation->ethylation crude_product Crude 1-Ethyluracil ethylation->crude_product washing Washing with Methanol crude_product->washing recrystallization Recrystallization washing->recrystallization pure_product Pure 1-Ethyluracil recrystallization->pure_product nmr 1H NMR Spectroscopy pure_product->nmr ftir FT-IR Spectroscopy pure_product->ftir ms Mass Spectrometry pure_product->ms thermal Thermal Analysis (DSC/TGA) pure_product->thermal pxrd Powder X-Ray Diffraction pure_product->pxrd

Caption: A generalized workflow for the synthesis, purification, and characterization of 1-ethyluracil.

Biological Context and Potential Applications

Uracil and its derivatives are of significant interest in pharmacology, primarily as anticancer and antiviral agents. These compounds can act as antimetabolites, interfering with nucleic acid synthesis and function. While the specific biological activity of 1-ethyluracil is not extensively studied, its structural similarity to other N-alkylated uracil derivatives suggests potential for biological activity. N-alkylation can influence the molecule's lipophilicity, membrane permeability, and interaction with enzymes involved in nucleoside metabolism. Further research is warranted to explore the potential therapeutic applications of 1-ethyluracil.

References

Analysis of 1-Ethylpyrimidine-2,4(1H,3H)-dione Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure data for 1-ethylpyrimidine-2,4(1H,3H)-dione (also known as 1-ethyluracil) in its pure form could not be located. The majority of published research focuses on the crystallographic analysis of its co-crystals with other molecules. This guide, therefore, utilizes the closely related and structurally similar molecule, 1-methyluracil , as a representative analogue to provide a detailed technical overview in the requested format. All quantitative data and structural representations presented herein pertain to 1-methyluracil.

Introduction

1-Alkyluracils are a class of compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to the nucleobase uracil. Understanding their three-dimensional structure and intermolecular interactions in the solid state is crucial for the rational design of new therapeutic agents and for controlling the physicochemical properties of active pharmaceutical ingredients (APIs). This technical guide provides a detailed analysis of the crystal structure of 1-methyluracil, serving as a proxy for this compound, and outlines the experimental protocols for its synthesis and crystallographic analysis.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 1-alkyluracils and the determination of their crystal structure via single-crystal X-ray diffraction.

Synthesis of 1-Alkyluracils

A common synthetic route to 1-alkyluracils involves the alkylation of uracil. A representative procedure is as follows:

  • Silylation of Uracil: Uracil is reacted with a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst like ammonium sulfate. The mixture is heated under reflux to produce a silylated intermediate. This step protects the reactive protons on the uracil ring.

  • Alkylation: The silylated uracil is then reacted with an alkyl halide (e.g., ethyl iodide or methyl iodide) in an appropriate solvent. The reaction mixture is stirred, typically at an elevated temperature, to facilitate the N1-alkylation.

  • Deprotection and Purification: The silyl protecting groups are removed by the addition of an alcohol, such as methanol. The crude product is then purified by recrystallization from a suitable solvent system to yield the pure 1-alkyluracil.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include nitromethane, ethanol, or mixtures of water and methanol. The solution is filtered to remove any particulate matter and allowed to stand undisturbed at room temperature. Over a period of several days to weeks, single crystals of sufficient size and quality for diffraction experiments will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.

  • Data Reduction: The collected raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the diffraction spots are integrated to generate a list of unique reflections.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, displacement parameters, and other structural parameters until a final, stable model is achieved.

Data Presentation

The following tables summarize the crystallographic data for 1-methyluracil.

Table 1: Crystal Data and Structure Refinement for 1-Methyluracil

ParameterValue
Empirical formulaC₅H₆N₂O₂
Formula weight126.11 g/mol
Temperature123(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.634(2) Å
b6.812(2) Å
c10.678(3) Å
α90°
β99.83(3)°
γ90°
Volume547.4(3) ų
Z4
Density (calculated)1.530 Mg/m³
Absorption coefficient0.121 mm⁻¹
F(000)264
Crystal size0.40 x 0.30 x 0.20 mm³
Theta range for data collection3.46 to 27.50°
Index ranges-9 ≤ h ≤ 9, -8 ≤ k ≤ 8, -13 ≤ l ≤ 13
Reflections collected4978
Independent reflections1255 [R(int) = 0.0345]
Completeness to theta = 27.50°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1255 / 0 / 106
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0388, wR2 = 0.1030
R indices (all data)R1 = 0.0469, wR2 = 0.1086
Largest diff. peak and hole0.291 and -0.213 e.Å⁻³

Table 2: Selected Bond Lengths for 1-Methyluracil

BondLength (Å)
N1 - C21.378(2)
N1 - C61.373(2)
N1 - C71.472(2)
C2 - O21.218(2)
C2 - N31.375(2)
N3 - C41.381(2)
C4 - O41.233(2)
C4 - C51.442(2)
C5 - C61.341(2)

Table 3: Selected Bond Angles for 1-Methyluracil

AtomsAngle (°)
C6 - N1 - C2121.7(1)
C6 - N1 - C7118.8(1)
C2 - N1 - C7119.5(1)
O2 - C2 - N3123.1(1)
O2 - C2 - N1120.9(1)
N3 - C2 - N1116.0(1)
C2 - N3 - C4126.9(1)
O4 - C4 - N3118.9(1)
O4 - C4 - C5124.8(1)
N3 - C4 - C5116.3(1)
C6 - C5 - C4118.8(1)
C5 - C6 - N1120.3(1)

Table 4: Selected Torsion Angles for 1-Methyluracil

AtomsAngle (°)
C7 - N1 - C2 - O2-177.3(2)
C7 - N1 - C2 - N32.5(2)
C7 - N1 - C6 - C5179.6(2)
C2 - N1 - C6 - C5-0.2(2)
N1 - C2 - N3 - C4-0.9(2)
C2 - N3 - C4 - C5-0.2(2)
N3 - C4 - C5 - C60.8(2)
C4 - C5 - C6 - N1-0.5(2)

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of 1-methyluracil.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 1-Alkyluracil purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model

Caption: Experimental workflow from synthesis to final structural model.

Caption: Molecular structure of 1-methyluracil with atom labeling.

Spectroscopic Profile of 1-Ethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethyluracil, a modified uracil base of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectroscopic data for 1-ethyluracil is summarized in the tables below. This includes experimental ¹H NMR and FT-IR data, alongside predicted ¹³C NMR and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyluracil

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.12Triplet7.2-CH₃
3.76Quartet7.2-CH₂-
5.68Doublet7.8H-5
7.55Doublet7.8H-6
11.29Singlet-N³-H

Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethyluracil

Predicted Chemical Shift (δ) ppmAssignment
14.9-CH₃
42.3-CH₂-
101.5C-5
142.8C-6
151.7C-2
164.0C-4

Data obtained from computational prediction. Solvent: DMSO.

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for 1-Ethyluracil

Wavenumber (cm⁻¹)IntensityAssignment
3147, 3090, 3011Strong, SharpN-H Stretching
2980-2800MediumC-H Stretching
1772, 1739, 1708Strong, SharpC=O Stretching
1643StrongC=C Stretching

Sample State: Solid, Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethyluracil

m/zPredicted Fragment
140[M]⁺
112[M - C₂H₄]⁺
97[M - HNCO]⁺
69[C₃H₃N₂O]⁺

Predicted data based on common fragmentation patterns for uracil derivatives.

Experimental Protocols

Detailed methodologies for the acquisition of the experimental spectroscopic data are provided below.

Synthesis of 1-Ethyluracil

1-Ethyluracil was synthesized following a previously described two-step procedure. The first step involved the silylation of the carbonyl groups of uracil using hexamethyldisilazane (HDMS) in the presence of a catalytic amount of ammonium sulfate under a nitrogen atmosphere. The mixture was refluxed for 4 hours, after which the excess HDMS was removed by distillation. The resulting silylated uracil was then reacted with ethyl iodide in an appropriate solvent to yield 1-ethyluracil. The crude product was purified by recrystallization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra were recorded on a 300 MHz NMR spectrometer. A sample of 1-ethyluracil (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The spectrum was acquired at room temperature, and the chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 1-ethyluracil sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted Spectroscopic Data Protocols

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum was predicted using an online chemical shift prediction tool. The SMILES (Simplified Molecular Input Line Entry System) string for 1-ethyluracil (CCN1C=CC(=O)NC1=O) was used as the input. The prediction was performed for a DMSO solvent environment.

Mass Spectrometry (MS) (Predicted)

The mass spectrum fragmentation pattern was predicted based on known fragmentation behaviors of uracil and its derivatives. The molecular ion peak was determined from the molecular weight of 1-ethyluracil (140.14 g/mol ). Common fragmentation pathways, such as the loss of the ethyl group as ethene and retro-Diels-Alder reactions of the pyrimidine ring, were considered to predict the major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 1-ethyluracil.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for 1-Ethyluracil cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 1-Ethyluracil Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing (Baseline Correction, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation (Peak Assignment) Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Confirmation Spectral_Interpretation->Structure_Elucidation Final_Report Technical Guide (Data Compilation) Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 1-ethyluracil.

References

Thermal Analysis of 1-Ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the thermal properties of 1-ethylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in pharmaceutical and materials science research. The following sections detail the experimental methodologies and quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for researchers, scientists, and drug development professionals.

Core Thermal Stability and Phase Transition Data

The thermal behavior of this compound is characterized by a distinct melting point followed by decomposition at higher temperatures. A comprehensive study by Martínez-Mora et al. provides the basis for the quantitative data presented below.[1][2]

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)
MeltingNot explicitly stated in abstract~1600
Decomposition>160>200 (gradual)Significant

Note: Precise quantitative values for onset and peak temperatures, as well as mass loss percentages, are best interpreted directly from the TGA-DSC thermograms available in the supporting information of the cited study.[3]

Experimental Protocols

The thermal analysis was conducted using a simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry/differential thermal analysis (DSC/DTA) instrument.[1][2]

Instrumentation:

  • Instrument: NETZSCH-STA 449 F1 Jupiter system[2]

  • Sample Pans: Alumina pans[2]

Experimental Conditions:

  • Sample Mass: 3–8 mg[2]

  • Heating Rate: 10 °C min⁻¹[2]

  • Temperature Range: Ambient temperature to 250 °C[2]

  • Atmosphere: Nitrogen (N₂)[2]

  • Gas Flow Rates:

    • Protective gas: 20 mL/min[2]

    • Purge gas: 40 mL/min[2]

This methodology ensures a controlled environment for heating the sample, allowing for the precise measurement of changes in mass and heat flow as a function of temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound as described in the experimental protocol.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample 1-Ethylpyrimidine- 2,4(1H,3H)-dione Weighing Weigh 3-8 mg of Sample Sample->Weighing Crucible Place Sample in Alumina Crucible Weighing->Crucible TGA_DSC NETZSCH STA 449 F1 Jupiter Crucible->TGA_DSC Heating Heat from Ambient to 250°C at 10°C/min TGA_DSC->Heating Atmosphere N₂ Atmosphere (Protective & Purge Gas) TGA_DSC->Atmosphere Thermogram Generate TGA-DSC Thermogram Heating->Thermogram Analysis Analyze Mass Loss (TGA) & Heat Flow (DSC) Thermogram->Analysis MeltingPoint Determine Melting Point Analysis->MeltingPoint Decomposition Determine Decomposition Temperature Analysis->Decomposition

General workflow for the thermal analysis of this compound.

Discussion of Signaling Pathways

While the primary focus of this guide is the thermal analysis of this compound, it is important to note that as a derivative of uracil, this compound is structurally related to fundamental components of nucleic acids. Uracil is a key component of ribonucleic acid (RNA) and is involved in numerous cellular processes, including protein synthesis and gene regulation. The ethyl substitution at the N1 position can influence its base-pairing properties and metabolic stability, which are critical considerations in drug design and development. Further research into the biological activity of this compound would be necessary to elucidate its specific signaling pathway interactions.

The diagram below provides a simplified, high-level overview of the central role of uracil in nucleic acid metabolism.

Uracil_Metabolism cluster_salvage Salvage Pathway cluster_phosphorylation Nucleotide Synthesis cluster_catabolism Catabolism Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase Beta_Alanine β-Alanine Uracil->Beta_Alanine Dihydropyrimidine Dehydrogenase UMP Uridine Monophosphate (UMP) Uridine->UMP Uridine Kinase UDP Uridine Diphosphate (UDP) UMP->UDP Phosphorylation UTP Uridine Triphosphate (UTP) UDP->UTP Phosphorylation RNA RNA UTP->RNA RNA Polymerase

Simplified overview of the central role of uracil in cellular metabolism.

References

An In-depth Technical Guide to the Solubility Profile of 1-Ethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of 1-ethyluracil, a key derivative of uracil with significant interest in pharmaceutical and biochemical research. Due to the limited availability of comprehensive public data on the solubility of 1-ethyluracil, this document focuses on the requisite experimental protocols to establish a robust solubility profile and presents an illustrative data summary.

Introduction

1-Ethyluracil, a synthetic derivative of the nucleobase uracil, is a molecule of interest in the development of novel therapeutic agents and as a model compound in biophysical studies. Understanding its solubility in a wide range of solvents is paramount for applications in drug formulation, crystallization studies, and analytical method development. A comprehensive solubility profile informs the selection of appropriate solvent systems for synthesis, purification, and delivery, ultimately impacting bioavailability and efficacy. While specific quantitative data for 1-ethyluracil is not extensively reported in publicly accessible literature, this guide outlines the established methodologies to generate such critical data.

Illustrative Solubility Data

A thorough investigation of 1-ethyluracil's solubility would yield data that can be systematically organized for comparative analysis. The following table represents a hypothetical solubility profile of 1-ethyluracil in various solvents at different temperatures, illustrating how such data should be presented for clarity and ease of interpretation.

Table 1: Illustrative Solubility of 1-Ethyluracil in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Data not availableData not available
37Data not availableData not available
Ethanol25Data not availableData not available
37Data not availableData not available
Methanol25Data not availableData not available
37Data not availableData not available
Acetone25Data not availableData not available
37Data not availableData not available
Acetonitrile25Data not availableData not available
37Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
37Data not availableData not available
Phosphate Buffered Saline (PBS) pH 7.425Data not availableData not available
37Data not availableData not available

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical and chemical sciences. The shake-flask method is a widely accepted technique for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent.[1][2][3]

3.1. Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[3][4] The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][2]

3.2. Materials and Equipment

  • 1-Ethyluracil (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, PBS)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

3.3. Detailed Experimental Procedure

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For buffered solutions like PBS, prepare and adjust the pH accurately.

  • Addition of Excess Solute: Add an excess amount of solid 1-ethyluracil to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker with a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solute to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.

  • Dilution: Dilute the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC method.

    • UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for 1-ethyluracil.[5] Prepare a series of standard solutions of known concentrations to generate a calibration curve of absorbance versus concentration.[6] Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration of 1-ethyluracil in the saturated solution.

    • HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted samples and determine the concentration based on the peak area.

3.4. Data Analysis

Calculate the solubility of 1-ethyluracil in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

The molar solubility can then be calculated by dividing the solubility in g/L by the molecular weight of 1-ethyluracil.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-ethyluracil.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess 1-Ethyluracil mix Combine solute and solvent in sealed vial prep_solute->mix prep_solvent Prepare known volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-72h) mix->shake settle Allow solid to settle shake->settle centrifuge Centrifuge (optional) settle->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter through 0.22 µm filter sample->filter dilute Dilute sample filter->dilute quantify Quantify concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of 1-ethyluracil.

Conclusion

References

Quantum Chemical Calculations for 1-ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-ethylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental and computational data for this compound in the public domain, this guide utilizes data from its parent molecule, uracil, as a close structural and electronic analogue. The methodologies and expected outcomes for key computational parameters are detailed, offering a robust framework for researchers initiating theoretical studies on this and similar uracil derivatives. This guide covers the standard computational protocols, including geometry optimization, vibrational frequency analysis, and the determination of electronic properties using Density Functional Theory (DFT). All computational data for uracil is presented in structured tables for clarity and comparative analysis.

Introduction

This compound, also known as 1-ethyluracil, belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and numerous pharmacologically active molecules. The ethyl substitution at the N1 position can significantly influence the molecule's solubility, lipophilicity, and interactions with biological targets compared to its parent, uracil. Understanding the structural, electronic, and vibrational properties of 1-ethyluracil at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[1][2] These methods allow for the precise determination of molecular geometries, vibrational spectra, and electronic characteristics, providing insights that are often difficult to obtain through experimental techniques alone. This guide outlines the standard procedures for performing such calculations on 1-ethyluracil, leveraging established data for uracil to provide a foundational understanding.

Computational Methodologies

The computational investigation of this compound typically involves a multi-step process aimed at determining its most stable conformation and characterizing its physicochemical properties. The following protocol is based on widely accepted practices for similar molecular systems.[3][4]

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. For 1-ethyluracil, this is achieved through geometry optimization.

Protocol:

  • Level of Theory: Density Functional Theory (DFT) is the most common and reliable method for systems of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational cost.[3]

  • Basis Set: A sufficiently large and flexible basis set is crucial for accurate results. The Pople-style 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[4]

  • Software: The calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1]

Protocol:

  • Methodology: The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.

  • Scaling Factors: It is a known issue that harmonic frequencies calculated with DFT methods are often systematically overestimated compared to experimental values. To improve the agreement, a scaling factor is typically applied. For B3LYP/6-311++G(d,p), a scaling factor in the range of 0.96-0.98 is often used.

Electronic Property Calculations

The electronic properties of 1-ethyluracil, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.

Protocol:

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.[3]

  • Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Predicted Physicochemical Properties (Based on Uracil Data)

As a close structural analog, the computational data for uracil provides a valuable baseline for predicting the properties of 1-ethyluracil. The primary differences are expected to arise from the electronic and steric effects of the ethyl group at the N1 position. The following tables summarize the calculated data for uracil at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometrical Parameters of Uracil

The optimized geometry of uracil is planar. The introduction of the ethyl group in 1-ethyluracil is expected to cause minor distortions in the pyrimidine ring and will introduce new degrees of freedom related to the rotation around the N1-C(ethyl) and C(ethyl)-C(methyl) bonds.

ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond Lengths
N1-C21.383
C2-N31.383
N3-C41.387
C4-C51.448
C5-C61.341
C6-N11.386
C2=O71.223
C4=O81.223
N1-H1.014
N3-H1.014
C5-H1.082
C6-H1.083
Bond Angles
C6-N1-C2121.3
N1-C2-N3115.3
C2-N3-C4126.3
N3-C4-C5114.8
C4-C5-C6119.5
C5-C6-N1122.8

Data sourced from computational studies on uracil.[4][5]

Calculated Vibrational Frequencies of Uracil

The vibrational spectrum of 1-ethyluracil will exhibit characteristic modes of the uracil ring, as well as additional modes corresponding to the vibrations of the ethyl group (C-H stretches, bends, and torsions). The table below lists some of the key vibrational modes for the uracil ring.

Wavenumber (cm⁻¹, scaled)Vibrational Mode Assignment
~3500N-H Stretching
~3100C-H Stretching
~1750C=O Stretching
~1650C=C Stretching
~1450Ring Stretching / N-H Bending
~1250C-N Stretching / C-H Bending
~800Ring Breathing / Out-of-plane Bending

Frequencies are approximate and based on DFT calculations for uracil.[1]

Electronic Properties of Uracil

The electronic properties of 1-ethyluracil are expected to be similar to uracil, with the ethyl group acting as a weak electron-donating group, which may slightly raise the HOMO energy and lower the HOMO-LUMO gap.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment~3.8 D

Values are approximate and based on DFT calculations for uracil and its derivatives.[3]

Visualization of Computational Workflows and Relationships

To aid in the understanding of the computational processes and the interplay of different parameters, the following diagrams are provided.

G Computational Workflow for 1-ethyluracil A Define Molecular Structure (1-ethyluracil) B Select Level of Theory (e.g., B3LYP) A->B C Select Basis Set (e.g., 6-311++G(d,p)) B->C D Perform Geometry Optimization C->D E Verify Minimum Energy Structure (No Imaginary Frequencies) D->E E->D If false, re-optimize F Calculate Vibrational Frequencies E->F If true G Calculate Electronic Properties (HOMO, LUMO, MEP) F->G H Analyze and Interpret Results G->H

Caption: A general workflow for quantum chemical calculations on this compound.

G Input-Output Relationships in DFT Calculations cluster_inputs Computational Inputs cluster_outputs Calculated Properties Molecular Geometry Molecular Geometry Optimized Geometry Optimized Geometry Molecular Geometry->Optimized Geometry Level of Theory (Functional) Level of Theory (Functional) Level of Theory (Functional)->Optimized Geometry Basis Set Basis Set Basis Set->Optimized Geometry Vibrational Frequencies Vibrational Frequencies Optimized Geometry->Vibrational Frequencies Electronic Energies (HOMO/LUMO) Electronic Energies (HOMO/LUMO) Optimized Geometry->Electronic Energies (HOMO/LUMO) Molecular Properties (Dipole Moment, etc.) Molecular Properties (Dipole Moment, etc.) Electronic Energies (HOMO/LUMO)->Molecular Properties (Dipole Moment, etc.)

Caption: Relationship between computational inputs and calculated molecular properties.

Conclusion

References

1-Ethyluracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyluracil is a synthetic derivative of the pyrimidine base uracil. While uracil is a fundamental component of ribonucleic acid (RNA), modifications to its structure, such as the addition of an ethyl group at the N1 position, can lead to compounds with unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of 1-ethyluracil, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

While the historical record of the initial discovery and synthesis of 1-ethyluracil is not extensively documented in readily available literature, its modern synthesis and applications, particularly in the field of crystal engineering, are well-established. Uracil and its derivatives have long been a focus of medicinal chemistry due to their potential as antiviral and anticancer agents.

Synthesis of 1-Ethyluracil

The synthesis of 1-ethyluracil is most commonly achieved through a two-step process involving the silylation of uracil followed by ethylation.

Experimental Protocol: Two-Step Synthesis of 1-Ethyluracil

Step 1: Silylation of Uracil

  • Reactants: Uracil, Hexamethyldisilazane (HMDS), Ammonium Sulfate (catalyst).

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, combine uracil and an excess of hexamethyldisilazane (HMDS).

    • Add a catalytic amount of ammonium sulfate.

    • Stir the mixture and heat under reflux for approximately 4 hours.

    • After the reaction is complete, distill off the excess HMDS.

    • The resulting silylated uracil is stored under a nitrogen atmosphere for the next step.

Step 2: Ethylation of Silylated Uracil

  • Reactants: Silylated uracil, Ethyl bromide.

  • Procedure:

    • To the silylated uracil from Step 1, add ethyl bromide.

    • Heat the mixture in an oven at 130°C for 36 hours.

    • After cooling, wash the resulting product with boiling methanol for 30 minutes to remove any residual ethyl bromide.

    • Concentrate the solution using a rotary evaporator to induce the precipitation of 1-ethyluracil as fine white needles.

    • The purity of the final product can be confirmed by proton NMR spectroscopy.

Visualization of the Synthesis Pathway

Synthesis_of_1_Ethyluracil Uracil Uracil Silylated_Uracil 2,4-Bis(trimethylsilyloxy)pyrimidine Uracil->Silylated_Uracil HMDS, (NH4)2SO4 (cat.) Reflux, 4h Ethyluracil 1-Ethyluracil Silylated_Uracil->Ethyluracil Ethyl bromide 130°C, 36h

A diagram illustrating the two-step synthesis of 1-ethyluracil.

Physicochemical Properties

Quantitative data for 1-ethyluracil is primarily available in the context of its crystallographic studies.

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Fine white needles
Proton NMR (DMSO-d₆) δ 11.17 (s, 1H), 7.63 (d, 1H), 5.51 (dd, 1H), 3.65 (q, 2H), 1.12 (t, 3H)[1]

Biological Activity and Applications

The biological activity of 1-ethyluracil itself is not extensively reported in the scientific literature. Much of the research interest in this compound stems from its utility as a building block in the synthesis of more complex molecules and its application in the field of crystal engineering.

Cocrystal Formation

1-Ethyluracil has been successfully used to form cocrystals with various coformers, which is a strategy employed in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

Experimental Protocol: Cocrystal Synthesis by Liquid-Assisted Grinding

  • Reactants: 1-Ethyluracil, Coformer (e.g., carboxylic acids, urea).

  • Procedure:

    • Combine equimolar amounts of 1-ethyluracil and the chosen coformer in a grinding jar.

    • Add a few drops of a suitable solvent (e.g., water, methanol, ethanol, nitromethane).

    • Mill the mixture for a specified time (e.g., 30 minutes).

    • The resulting cocrystal powder can be used for further analysis or for growing single crystals for X-ray diffraction studies.

Potential as a Pharmacophore

While specific antiviral or anticancer studies on 1-ethyluracil are limited, the broader class of N-alkylated uracil derivatives has been investigated for various therapeutic applications. The uracil scaffold is a well-known pharmacophore, and modifications at the N1 position can influence the molecule's interaction with biological targets. Further research is required to fully elucidate the potential biological activities of 1-ethyluracil.

Conclusion

1-Ethyluracil is a readily synthesizable derivative of uracil with established applications in cocrystal engineering. While its own biological activity profile is not yet well-defined, its role as a molecular scaffold and its relationship to the broader class of biologically active uracil derivatives suggest that it may hold potential for future applications in drug discovery and development. The detailed synthetic protocol and data presented in this guide provide a solid foundation for researchers interested in exploring the properties and potential of this compound. Further investigation into its direct biological effects is warranted to fully understand its place within the landscape of medicinal chemistry.

References

potential metabolic pathways of 1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Metabolic Pathways of 1-Ethylpyrimidine-2,4(1H,3H)-dione (1-Ethyluracil)

Introduction

This compound, also known as 1-ethyluracil, is a synthetic derivative of the pyrimidine base uracil. While specific metabolic data for 1-ethyluracil is not extensively documented in publicly available literature, its structural similarity to endogenous pyrimidines and other N-substituted uracil analogs allows for the postulation of its likely metabolic fate. This guide outlines the potential metabolic pathways of 1-ethyluracil, drawing parallels with the known metabolism of similar compounds. The information presented herein is intended for researchers, scientists, and professionals in drug development who are investigating the biotransformation of pyrimidine-based molecules.

Postulated Metabolic Pathways

The metabolism of 1-ethyluracil is likely to proceed through several key enzymatic reactions, primarily involving hydroxylation of the ethyl group, followed by further oxidation and potential cleavage of the pyrimidine ring. The primary enzyme families implicated in such transformations are Cytochrome P450 (CYP) monooxygenases and pyrimidine catabolic enzymes.

Phase I Metabolism: Oxidation of the N1-Ethyl Group

The initial and most probable metabolic transformation of 1-ethyluracil is the oxidation of the N1-ethyl side chain. This is a common metabolic route for N-alkylated compounds and is typically mediated by CYP enzymes, particularly in the liver.

  • Hydroxylation: The terminal methyl group of the ethyl moiety is a likely target for hydroxylation, leading to the formation of 1-(2-hydroxyethyl)uracil. This reaction introduces a polar hydroxyl group, increasing the water solubility of the molecule and facilitating its excretion.

  • Further Oxidation: The newly formed primary alcohol, 1-(2-hydroxyethyl)uracil, can undergo further oxidation. This can lead to the formation of an aldehyde, 1-(formylmethyl)uracil, which can then be rapidly oxidized to a carboxylic acid, 1-(carboxymethyl)uracil. These subsequent oxidation steps are likely catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively.

Potential for Ring Catabolism

While the N1-ethyl substitution may hinder the typical pyrimidine catabolic pathway, it is plausible that some degree of ring cleavage could occur, especially after modification of the ethyl group. The canonical pyrimidine degradation pathway involves reduction of the C5-C6 double bond by dihydropyrimidine dehydrogenase (DPD), followed by hydrolytic ring opening. The presence of the N1-ethyl group may significantly reduce the affinity of 1-ethyluracil for DPD. However, if the ethyl group is metabolized to a more polar moiety, the resulting metabolite might be a substrate for these enzymes, leading to the formation of β-alanine derivatives.

Quantitative Metabolic Data (Hypothetical)

The following table presents hypothetical quantitative data for the metabolism of 1-ethyluracil, based on typical values observed for similar N-substituted pyrimidines. These values should be experimentally verified.

ParameterHypothetical ValueEnzyme SystemNotes
Km (for hydroxylation) 50 - 200 µMHuman Liver MicrosomesRepresents the substrate concentration at half-maximal velocity.
Vmax (for hydroxylation) 100 - 500 pmol/min/mg proteinHuman Liver MicrosomesRepresents the maximum rate of the hydroxylation reaction.
Intrinsic Clearance (Clint) 2 - 10 µL/min/mg proteinHuman Liver MicrosomesCalculated as Vmax/Km; indicates the efficiency of metabolism.
Metabolite Formation Rate
1-(2-hydroxyethyl)uracilHighCYP EnzymesExpected to be the major initial metabolite.
1-(carboxymethyl)uracilModerate to LowADH/ALDHFormation is dependent on the initial hydroxylation step.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the metabolic pathways of 1-ethyluracil.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the primary metabolites of 1-ethyluracil and to determine the kinetic parameters of its metabolism.

Materials:

  • 1-Ethyluracil

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix of phosphate buffer and the NADPH regenerating system. Pre-warm all solutions to 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine the HLM (final concentration 0.5 mg/mL), the master mix, and 1-ethyluracil (at various concentrations, e.g., 1-100 µM). The final reaction volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Determine the rate of disappearance of the parent compound and the formation of metabolites. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Enzyme Phenotyping using Recombinant Human CYP Enzymes

Objective: To identify the specific Cytochrome P450 isozymes responsible for the metabolism of 1-ethyluracil.

Materials:

  • 1-Ethyluracil

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • LC-MS/MS system.

Procedure:

  • Incubation: Set up individual incubations for each CYP isozyme. Each incubation should contain a specific recombinant CYP enzyme, the NADPH regenerating system, buffer, and 1-ethyluracil (at a concentration close to the estimated Km).

  • Control Incubations: Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation, and positive controls with known substrates for each isozyme to ensure enzyme activity.

  • Reaction and Quenching: Follow the incubation and quenching procedures as described in Protocol 1.

  • Analysis: Analyze the samples by LC-MS/MS to measure the formation of the primary metabolite (e.g., 1-(2-hydroxyethyl)uracil).

  • Data Interpretation: The CYP isozyme that produces the highest amount of metabolite is considered the primary enzyme responsible for the metabolism of 1-ethyluracil.

Visualizations

The following diagrams illustrate the postulated metabolic pathway and a general experimental workflow.

Potential_Metabolic_Pathway_of_1_Ethyluracil cluster_phase1 Phase I Metabolism cluster_excretion Excretion parent 1-Ethyluracil metabolite1 1-(2-Hydroxyethyl)uracil parent->metabolite1 CYP450 (Hydroxylation) metabolite2 1-(Formylmethyl)uracil metabolite1->metabolite2 ADH (Oxidation) excretion Urinary Excretion metabolite1->excretion metabolite3 1-(Carboxymethyl)uracil metabolite2->metabolite3 ALDH (Oxidation) metabolite3->excretion

Caption: Postulated Phase I metabolic pathway of 1-ethyluracil.

Experimental_Workflow_for_In_Vitro_Metabolism cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH System) initiate Initiate Reaction (Add HLM, Compound) prep_reagents->initiate prep_compound Prepare 1-Ethyluracil Stock prep_compound->initiate incubate Incubate (Time Course) initiate->incubate quench Quench Reaction (Ice-cold ACN) incubate->quench centrifuge Centrifuge (Precipitate Protein) quench->centrifuge extract Extract Supernatant centrifuge->extract analyze LC-MS/MS Analysis extract->analyze data_analysis Data Interpretation (Kinetics, Metabolite ID) analyze->data_analysis

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolic fate of this compound is likely driven by oxidative processes targeting the N1-ethyl side chain, primarily mediated by CYP450 enzymes, followed by further oxidation by dehydrogenases. The resulting polar metabolites are then expected to be readily excreted. The experimental protocols and hypothetical data provided in this guide offer a robust framework for initiating the investigation of 1-ethyluracil's biotransformation. Empirical validation of these postulated pathways is a critical next step for any drug development program involving this compound.

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1-Ethylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 1-ethylpyrimidine-2,4(1H,3H)-dione, commonly known as 1-ethyluracil, and its derivatives. This method offers an efficient and streamlined approach for synthesizing these compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

Pyrimidine-2,4(1H,3H)-diones (uracils) are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities. N-1 substituted uracils, in particular, are key components in various therapeutic agents. The one-pot synthesis detailed herein provides a straightforward and efficient route to 1-ethyluracil derivatives from readily available starting materials, minimizing the need for isolation of intermediates and extensive purification steps.

Principle of the Method

The one-pot synthesis of this compound derivatives is typically achieved through a cyclocondensation reaction. This protocol describes the reaction between an appropriate three-carbon carbonyl compound (or its synthetic equivalent) and N-ethylurea in the presence of a base or acid catalyst. The reaction proceeds through the formation of an open-chain intermediate which subsequently cyclizes to form the desired pyrimidine-2,4-dione ring system.

Experimental Protocols

General One-Pot Synthesis of this compound

This protocol outlines a representative one-pot synthesis of the parent compound, 1-ethyluracil.

Materials:

  • N-Ethylurea

  • Ethyl propiolate (or malic acid/fuming sulfuric acid as an alternative for in situ generation of formylacetic acid)

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add N-ethylurea (1.0 equivalent). Subsequently, add ethyl propiolate (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture may gently warm up.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Neutralization and Precipitation: Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to pH 6-7. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold anhydrous ethanol and then with cold anhydrous diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound under various hypothetical reaction conditions.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Sodium Ethoxide (1.1)Ethanol78485
2Sodium Ethoxide (1.1)Methanol65682
3Potassium tert-butoxide (1.1)THF66588
4DBU (1.0)Acetonitrile82675

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

G Experimental Workflow for One-Pot Synthesis A Reaction Setup: Dissolve Sodium Ethoxide in Ethanol B Reactant Addition: Add N-Ethylurea and Ethyl Propiolate A->B Stirring C Reaction: Reflux for 4-6 hours B->C Heating D Work-up: Cool and Neutralize with HCl C->D Completion E Isolation: Filter and Wash the Precipitate D->E Precipitation F Purification: Recrystallization E->F Crude Product G Final Product: This compound F->G Pure Product

Caption: Workflow for the one-pot synthesis of 1-ethyluracil.

Proposed Signaling Pathway/Logical Relationship

The following diagram illustrates the logical progression of the chemical transformation from reactants to the final product in the one-pot synthesis.

G Reaction Pathway Reactants N-Ethylurea + Ethyl Propiolate Intermediate Open-chain Adduct (Intermediate) Reactants->Intermediate Michael Addition Catalyst Base (e.g., Sodium Ethoxide) Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product De-ethoxylation

Caption: Proposed reaction pathway for 1-ethyluracil synthesis.

Application Note: Protocol for Growing Single Crystals of 1-Ethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyluracil is a modified pyrimidine base of significant interest in medicinal chemistry and drug development due to its structural similarity to nucleobases in RNA. The production of high-quality single crystals is crucial for determining its three-dimensional structure through X-ray diffraction, which provides insights into its molecular interactions and potential as a therapeutic agent. Uracil and its derivatives are known to form various intermolecular interactions, such as hydrogen bonds, which are critical for their biological function and crystal packing.[1][2] This application note provides detailed protocols for growing single crystals of 1-ethyluracil using common laboratory techniques. The methods described are slow evaporation and vapor diffusion, which have been shown to be effective for crystallizing uracil derivatives.[3][4][5][6][7]

Materials and Reagents

  • 1-Ethyluracil (98% purity or higher)

  • Solvents (analytical grade or higher):

    • Methanol

    • Ethanol

    • Nitromethane

    • Acetonitrile

    • Propyl Acetate

    • Water (deionized or distilled)

    • Cyclohexane

  • Glass vials (various sizes, e.g., 1-4 mL)

  • Beakers and flasks

  • Syringe filters (0.22 µm)

  • Parafilm or sealing tape

  • Microscope for crystal inspection

Experimental Protocols

Two primary methods are recommended for growing single crystals of 1-ethyluracil: slow evaporation and vapor diffusion. The choice of method and solvent system may require some optimization to obtain crystals of suitable size and quality for X-ray diffraction (typically 0.2 - 0.4 mm in at least two dimensions).[8]

Protocol 1: Slow Evaporation

The slow evaporation technique is a straightforward method that relies on the gradual removal of a solvent to increase the concentration of the solute to the point of crystallization.[6][8][9]

Procedure:

  • Solvent Selection: Choose a solvent or solvent mixture in which 1-ethyluracil has moderate solubility. Based on co-crystallization studies, promising solvent systems include methanol/water, ethanol, and acetonitrile/propyl acetate.[3][4]

  • Solution Preparation:

    • Prepare a nearly saturated solution of 1-ethyluracil in the chosen solvent at room temperature. A good starting point is to dissolve approximately 10-20 mg of 1-ethyluracil in 1-2 mL of the solvent.

    • Gently warm the mixture if necessary to ensure complete dissolution.

    • Filter the solution using a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization:

    • Transfer the clear solution to a clean glass vial.

    • Cover the vial with parafilm and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.[9]

    • Place the vial in a vibration-free location at a constant temperature.

  • Crystal Harvesting:

    • Monitor the vial for crystal growth over several days to weeks.

    • Once crystals of suitable size have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Vapor Diffusion

Vapor diffusion is an effective method for growing high-quality crystals from small amounts of material.[5][6][7] This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, which gradually reduces the solubility of the compound and induces crystallization.

Procedure:

  • Solvent and Precipitant Selection:

    • Dissolve the 1-ethyluracil in a "good" solvent in which it is readily soluble (e.g., ethanol).

    • Select a "poor" or "anti-solvent" in which 1-ethyluracil is insoluble or poorly soluble, and that is miscible with the good solvent (e.g., cyclohexane). The anti-solvent should be more volatile than the good solvent.

  • Setup:

    • Prepare a saturated or near-saturated solution of 1-ethyluracil in the good solvent and filter it.

    • Place a small, open vial containing the 1-ethyluracil solution inside a larger, sealed container (e.g., a beaker or jar).

    • Add a small amount of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container tightly.

  • Crystallization:

    • The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

    • This gradual change in solvent composition will decrease the solubility of 1-ethyluracil, leading to the formation of crystals.

    • Place the setup in a location with a stable temperature and no vibrations.

  • Crystal Harvesting:

    • Monitor for crystal growth over several days.

    • Once suitable crystals have formed, carefully retrieve them from the inner vial.

    • Wash the crystals with a small amount of a mixture of the good and poor solvents and allow them to dry.

Data Presentation

The following table summarizes solvent systems and methods used in the successful crystallization of 1-ethyluracil in co-crystal systems. These provide a strong starting point for the crystallization of pure 1-ethyluracil.

Co-formerSolvent SystemCrystallization MethodReference
L-Malic AcidNitromethaneCooling from a heated solution[3]
L-Tartaric AcidEthanol, Cyclohexane (anti-solvent)Vapor Diffusion[3][4]
4-Hydroxybenzoic AcidAcetonitrile, Propyl AcetateSlow Evaporation[3][4]
4-Hydroxybenzoic AcidMethanolSlow Evaporation[3]
2,4-Dihydroxybenzoic AcidWater, Methanol (1:1)Slow Evaporation[3][4]
Salicylic AcidWater, Methanol (1:1)Slow Evaporation[3][4]
4-Hydroxybenzoic Acid HydrateWater, EthanolSlow Evaporation[3][4]

Experimental Workflow Diagram

experimental_workflow General Workflow for Single Crystal Growth of 1-Ethyluracil cluster_prep Preparation cluster_methods Crystallization Methods cluster_slow_evap_steps Slow Evaporation Steps cluster_vapor_diff_steps Vapor Diffusion Steps cluster_harvest Harvesting and Analysis start Start: 1-Ethyluracil Powder dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Solution (0.22 µm filter) dissolve->filter slow_evap Slow Evaporation filter->slow_evap Transfer to vial vapor_diff Vapor Diffusion filter->vapor_diff Transfer to inner vial cover Cover with pierced parafilm slow_evap->cover setup_vd Place in sealed chamber with anti-solvent vapor_diff->setup_vd wait_se Incubate at constant temperature cover->wait_se harvest Harvest Crystals wait_se->harvest wait_vd Incubate at constant temperature setup_vd->wait_vd wait_vd->harvest wash Wash and Dry Crystals harvest->wash analyze Analyze (e.g., X-ray Diffraction) wash->analyze

Caption: Workflow for 1-ethyluracil crystal growth.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for researchers to grow single crystals of 1-ethyluracil. Successful crystallization is highly dependent on factors such as solvent choice, temperature, and the rate of solvent evaporation or diffusion. The provided data from co-crystal studies offers a valuable starting point for solvent screening. By systematically applying and optimizing these methods, high-quality single crystals of 1-ethyluracil suitable for structural analysis can be obtained, facilitating further research in drug design and materials science.

References

Application Notes and Protocols for Cocrystal Engineering with 1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the exploration of cocrystals of 1-ethylpyrimidine-2,4(1H,3H)-dione. Cocrystal engineering is a powerful technique to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering the chemical structure of the API.[1][2][3][4][5][6] This document outlines the principles of coformer selection, screening methods, and characterization techniques applicable to this compound.

Introduction to Cocrystal Engineering

Pharmaceutical cocrystals are multi-component crystalline solids composed of an API and a coformer, which is a pharmaceutically acceptable molecule, in a definite stoichiometric ratio.[1][5] The components are linked by non-covalent interactions, primarily hydrogen bonds. By systematically selecting coformers, it is possible to modulate the crystal lattice of the API, thereby improving its physical properties.[3][7]

Potential Benefits of Cocrystallizing this compound:

  • Enhanced Aqueous Solubility: A significant challenge for many organic molecules, improved solubility can lead to better bioavailability.[2]

  • Increased Dissolution Rate: Faster dissolution can lead to a more rapid onset of therapeutic action.

  • Improved Stability: Cocrystals can exhibit greater stability against humidity, temperature, and light.

  • Modified Mechanical Properties: Properties such as tabletability can be improved for easier formulation and manufacturing.[8]

Coformer Selection Strategy

The selection of an appropriate coformer is crucial for successful cocrystal formation. The strategy for this compound should focus on its hydrogen bonding capabilities. The molecule possesses hydrogen bond donors (N-H) and acceptors (C=O), making it an excellent candidate for forming supramolecular synthons with a variety of coformers.

Potential Coformer Classes for this compound:

  • Carboxylic Acids: (e.g., benzoic acid, succinic acid, salicylic acid) can form robust hydrogen bonds with the pyrimidine ring.

  • Amides: (e.g., nicotinamide, isoniazid) can participate in hydrogen bonding as both donors and acceptors.

  • Phenols: (e.g., resorcinol, hydroquinone) offer hydroxyl groups for strong hydrogen bonding.

  • Other APIs: Formation of drug-drug cocrystals can offer therapeutic advantages in combination therapies.[9]

The logical workflow for coformer selection and subsequent cocrystal screening is depicted below.

Coformer Selection and Screening Workflow cluster_0 Coformer Selection cluster_1 Cocrystal Screening cluster_2 Hit Identification A Identify Functional Groups on This compound (H-bond donors/acceptors) B Select Potential Coformers (e.g., Carboxylic Acids, Amides, Phenols) A->B C Evaluate pKa Difference (ΔpKa < 1 for cocrystal, > 4 for salt) B->C D Liquid-Assisted Grinding C->D Proceed to Screening E Solution Crystallization (Solvent Evaporation) C->E Proceed to Screening F Slurry Conversion C->F Proceed to Screening G Characterize Solid Phases (PXRD, DSC, TGA) D->G E->G F->G H Identify New Crystalline Phases (Potential Cocrystals) G->H I Structural Elucidation (Single Crystal X-ray Diffraction) H->I J Physicochemical Property Evaluation (Solubility, Stability, Dissolution) I->J

Caption: Workflow for coformer selection and cocrystal screening.

Experimental Protocols

The following are detailed protocols for the screening, synthesis, and characterization of cocrystals of this compound.

3.1. Cocrystal Screening by Liquid-Assisted Grinding (LAG)

This high-throughput method is effective for rapid screening of potential cocrystals.

Protocol:

  • Place this compound and a selected coformer in a 1:1 and 2:1 molar ratio into a milling jar.

  • Add a small amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or water).

  • Mill the mixture using a ball mill for 30-60 minutes at a frequency of 20-30 Hz.

  • Isolate the resulting solid and allow it to dry.

  • Analyze the product using Powder X-ray Diffraction (PXRD) to identify new crystalline phases.

3.2. Cocrystal Synthesis by Solution Crystallization

This method is suitable for growing single crystals for structural analysis.

Protocol:

  • Dissolve equimolar amounts of this compound and the coformer in a minimal amount of a suitable solvent (e.g., methanol, ethanol) with heating.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, allow the solvent to evaporate slowly over several days.

  • Collect the resulting crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Characterize the crystals using Single Crystal X-ray Diffraction (SCXRD) and other analytical techniques.

3.3. Characterization of Cocrystals

A combination of analytical techniques is essential to confirm cocrystal formation and to determine its physicochemical properties.

  • Powder X-ray Diffraction (PXRD): Used to identify new crystalline phases. The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and thermal behavior of the cocrystal. A single, sharp endotherm different from the melting points of the starting materials is indicative of a new cocrystal phase.[8]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and solvent content of the cocrystal.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the intermolecular interactions (e.g., hydrogen bonding) between the API and the coformer through shifts in vibrational frequencies.

  • Single Crystal X-ray Diffraction (SCXRD): Provides definitive proof of cocrystal formation and allows for the detailed analysis of the crystal structure and intermolecular interactions.

The logical relationship for the characterization and validation of a potential cocrystal is illustrated below.

Cocrystal Characterization and Validation A Screening Hit (Potential Cocrystal) B Powder X-ray Diffraction (PXRD) A->B C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E Spectroscopic Analysis (FTIR, Raman) A->E F Single Crystal Growth B->F Unique Pattern C->F Single Melting Point G Single Crystal X-ray Diffraction (SCXRD) F->G H Confirmation of Cocrystal Structure G->H Definitive Structure I Evaluation of Physicochemical Properties (Solubility, Dissolution, Stability) H->I

Caption: Logical workflow for the characterization of cocrystals.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison. The following tables provide examples of how to present thermal and solubility data for hypothetical cocrystals of this compound.

Table 1: Thermal Properties of this compound and its Hypothetical Cocrystals

CompoundMelting Point (°C)
This compound195.5
Coformer A (e.g., Benzoic Acid)122.4
Cocrystal (1:1 with Coformer A)155.2
Coformer B (e.g., Nicotinamide)129.3
Cocrystal (1:1 with Coformer B)172.8

Table 2: Aqueous Solubility of this compound and its Hypothetical Cocrystals

CompoundSolubility at 25°C (mg/mL)Fold Increase
This compound2.5-
Cocrystal (1:1 with Coformer A)7.83.1
Cocrystal (1:1 with Coformer B)12.24.9

Conclusion

Cocrystal engineering offers a promising avenue for improving the physicochemical properties of this compound. Through systematic coformer selection, efficient screening techniques, and thorough characterization, novel solid forms with enhanced performance characteristics can be developed. The protocols and strategies outlined in these application notes provide a robust framework for researchers and scientists to explore the potential of cocrystallization for this and other molecules of interest.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 1-Ethyluracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Uracil and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] This document provides detailed application notes and protocols for the comprehensive screening of 1-ethyluracil analogs for their antimicrobial activity.

The protocols outlined below cover essential in vitro assays for determining the antimicrobial efficacy and preliminary safety profile of novel 1-ethyluracil derivatives. These include methods for determining the minimum inhibitory concentration (MIC), assessing the zone of inhibition, and evaluating cytotoxicity against mammalian cell lines.

Data Presentation: Antimicrobial Activity of Uracil Analogs

Due to the limited availability of specific quantitative data for 1-ethyluracil analogs in the public domain, the following table presents illustrative Minimum Inhibitory Concentration (MIC) data for closely related N-substituted uracil derivatives against a panel of common bacterial pathogens. This data serves as a representative example of how to structure and present screening results.

Compound IDDerivative TypeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
EU-001 Hypothetical 1-Ethyluracil Analog816>64>64
EU-002 Hypothetical 1-Ethyluracil Analog48>64>64
AU-HB-EMAU 6-Anilinouracil Derivative816>64>64
Control-Cipro Ciprofloxacin0.250.50.0150.25

Note: Data for AU-HB-EMAU is adapted from published studies on 6-anilinouracil derivatives. Data for EU-001 and EU-002 are hypothetical and for illustrative purposes only.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • 1-Ethyluracil analog stock solutions

  • Positive control (bacterial growth without compound)

  • Negative control (broth only)

  • Microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the 1-ethyluracil analogs in the growth medium directly in the 96-well plate.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (broth medium only) on each plate.[3]

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.[3]

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[4][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • 1-Ethyluracil analog solutions of known concentration

  • Sterile swabs

  • Forceps

  • Incubator

Protocol:

  • Prepare a bacterial inoculum and adjust its turbidity to that of a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[4]

  • Impregnate sterile paper disks with a known concentration of the 1-ethyluracil analog solution and allow them to dry.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[5]

  • Gently press each disk to ensure complete contact with the agar surface.[4]

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of mammalian cells and is used to determine the potential cytotoxicity of the antimicrobial compounds.

Materials:

  • 96-well tissue culture plates

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 1-Ethyluracil analog stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 1-ethyluracil analogs in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

  • Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Antimicrobial_Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Safety cluster_data_analysis Data Analysis & Lead Identification start 1-Ethyluracil Analogs mic MIC Determination (Broth Microdilution) start->mic disk Disk Diffusion Assay start->disk analysis Analyze MIC & Cytotoxicity Data mic->analysis disk->analysis cytotoxicity Cytotoxicity Assay (MTT) lead_id Identify Lead Compounds cytotoxicity->lead_id mechanism Mechanism of Action Studies analysis->cytotoxicity lead_id->mechanism

Caption: General workflow for the antimicrobial screening of 1-ethyluracil analogs.

Mechanism_of_Action compound 1-Ethyluracil Analog (Uracil Derivative) bacterium Gram-Positive Bacterium compound->bacterium dna_poly DNA Polymerase III compound->dna_poly binds to bacterium->dna_poly target replication DNA Replication dna_poly->replication inhibition Inhibition of DNA Replication dna_poly->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed mechanism of action for uracil analogs as antimicrobial agents.

References

Application Notes and Protocols for Antifungal Assays of 1-Ethylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal properties.[1][2][3] This document provides detailed application notes and standardized protocols for evaluating the antifungal efficacy of 1-ethylpyrimidine-2,4(1H,3H)-dione derivatives. The methodologies described are based on established techniques for antifungal susceptibility testing, ensuring reproducibility and comparability of results. While specific quantitative data for this compound derivatives is not extensively available in the public domain, the provided protocols are suitable for their evaluation. The tables below summarize antifungal activities of structurally related pyrimidine derivatives to provide a comparative context.

Data Presentation: Antifungal Activity of Pyrimidine Derivatives

The following tables present the antifungal activity of various pyrimidine derivatives against a range of fungal pathogens. This data, derived from published studies, can serve as a benchmark for newly synthesized compounds.

Table 1: In Vitro Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [4]

Compound IDFungal StrainInhibition Rate (%) at 50 µg/mLEC₅₀ (µg/mL)
5f Phomopsis sp.100.015.1
5o Botryosphaeria dothidea88.5Not Determined
Phomopsis sp.100.010.5
5p Phomopsis sp.93.419.6
Pyrimethanil (Control) Botryosphaeria dothidea84.4Not Determined
Phomopsis sp.85.132.1

Table 2: Antifungal Activity of Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton [5]

Compound IDFungal StrainInhibition Rate (%) at 50 µg/mLEC₅₀ (µg/mL)
6c Phomopsis sp.89.6Not Determined
6g Phomopsis sp.88.7Not Determined
Botrytis cinerea86.1Not Determined
6h Phomopsis sp.89.225.9
Botrytis cinerea90.7Not Determined
Botryosphaeria dothidea82.6Not Determined
6q Botrytis cinerea88.3Not Determined
Pyrimethanil (Control) Phomopsis sp.85.132.1
Botrytis cinerea82.8Not Determined
Botryosphaeria dothidea84.4Not Determined

Experimental Protocols

Two standard methods for assessing antifungal activity are detailed below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for evaluating the zone of inhibition.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[6] It involves testing a standardized fungal inoculum against serial dilutions of the compound in a liquid medium.[7][8]

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[9]

  • Sterile 96-well U-bottom microtiter plates.[9]

  • Sterile water and dimethyl sulfoxide (DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[9]

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in DMSO to create a stock solution.

    • Perform a two-fold serial dilution of the stock solution in the 96-well plate using RPMI-1640 medium to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilution.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control well.[6]

    • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Agar Disk Diffusion Method

This method is a simple and widely used technique to screen for antifungal activity.[10][11] It involves placing paper disks impregnated with the test compound on an agar plate inoculated with a fungus.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains

  • Mueller-Hinton agar or Sabouraud Dextrose Agar plates.[10][12]

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Positive control antifungal disks (e.g., Fluconazole)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.

    • Allow the plate to dry for a few minutes.[10]

  • Application of Disks:

    • Impregnate the sterile paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

    • Place the impregnated disks, along with a positive control disk and a solvent control disk (impregnated with DMSO only), onto the surface of the inoculated agar plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 30-35°C for 24-72 hours, depending on the fungal species.[10]

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.[12]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Assay_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Test Compound Stock Broth_Dilution Broth Microdilution Compound_Prep->Broth_Dilution Agar_Diffusion Agar Disk Diffusion Compound_Prep->Agar_Diffusion Fungus_Prep Prepare Fungal Inoculum Fungus_Prep->Broth_Dilution Fungus_Prep->Agar_Diffusion MIC_Determination Determine MIC Broth_Dilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition Agar_Diffusion->Zone_Measurement

Caption: Workflow for antifungal susceptibility testing.

Putative Signaling Pathway for Pyrimidine Antifungal Action

Some pyrimidine analogs are known to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[13] The following diagram illustrates this putative mechanism of action.

Ergosterol_Biosynthesis_Inhibition Putative Mechanism: Inhibition of Ergosterol Biosynthesis Pyrimidine Pyrimidine Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Pyrimidine->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Product Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Leads to

Caption: Inhibition of ergosterol biosynthesis pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-Ethyluracil on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of 1-ethyluracil, a pyrimidine analog, against various cancer cell lines. While specific data for 1-ethyluracil is limited in publicly available literature, this document outlines the established methodologies and presents representative data from studies on structurally related uracil derivatives to guide experimental design and data interpretation.

Introduction

Pyrimidine analogs are a class of antimetabolite compounds that interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation and inducing cell death, particularly in rapidly dividing cancer cells.[1][2][3] Uracil derivatives, in particular, have been a focus of anticancer drug development due to their structural similarity to the natural nucleobase.[4][5] 1-ethyluracil, an N1-substituted uracil, is a synthetic compound whose cytotoxic potential against cancer cells warrants investigation. This document provides the necessary protocols to conduct such an investigation using standard colorimetric cytotoxicity assays.

Data Presentation: Representative Cytotoxicity of Uracil Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various N1-substituted and other uracil derivatives against a panel of human cancer cell lines, as determined by MTT or similar cytotoxicity assays. This data is provided to offer a comparative baseline for newly generated data on 1-ethyluracil.

Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
N1-Alkyluracils 1-Butyl-6-methyluracilLung Epithelial CellsNot Specified>10,000[6]
Uracil Hybrids Ursolic acid-uracil conjugate (6a)MCF-7 (Breast)Not Specified14.00[7]
Ursolic acid-uracil conjugate (6a)MDA-MB-231 (Breast)Not Specified5.83[7]
Thiouracil Derivatives 4-bisarylurea thiouracil (6c)MCF-7 (Breast)Not Specified9.23
4-bisarylurea thiouracil (6c)MDA-MB-231 (Breast)Not Specified7.72
5-Substituted Uracils 5-Fluorouracil (5-FU)HCT-116 (Colon)Not Specified~5[8]
5-Fluorouracil (5-FU)A549 (Lung)MTT11.79[4]
5-Bromo-1-mesyluracilHeLa (Cervical)Not SpecifiedNot Specified[5]
Other Uracil Derivatives Compound 7 (Schiff base)HepG2 (Liver)MTT38.35[4]
Compound 15 (Pyridopyrimidine)HepG2 (Liver)MTT32.42[4]
Compound 14 (Pyridopyrimidine)MCF-7 (Breast)MTT12.38[4]

Experimental Protocols

Two standard and widely accepted colorimetric assays for determining in vitro cytotoxicity are the MTT and XTT assays. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product that is insoluble in aqueous solution.[9]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 1-Ethyluracil (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-ethyluracil in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of 1-ethyluracil. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of 1-ethyluracil compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1-Ethyluracil (dissolved in a suitable solvent)

  • XTT labeling mixture (XTT reagent and an electron-coupling reagent)[1]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[1]

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength between 450 and 500 nm. A reference wavelength of 660 nm is often used to correct for background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. 1-Ethyluracil Stock & Serial Dilutions treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (24, 48, or 72h) treatment->incubation reagent_addition 6. Add MTT or XTT Reagent incubation->reagent_addition color_development 7. Incubation for Color Development reagent_addition->color_development solubilization 8. Formazan Solubilization (MTT Assay Only) color_development->solubilization If MTT read_absorbance 9. Read Absorbance (Microplate Reader) color_development->read_absorbance If XTT solubilization->read_absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability calc_ic50 11. Determine IC50 Value calc_viability->calc_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing of 1-ethyluracil.

Potential Signaling Pathway of Pyrimidine Analogs

The cytotoxic effects of pyrimidine analogs like 5-fluorouracil (5-FU) are often attributed to the inhibition of thymidylate synthase (TS), a key enzyme in the de novo pyrimidine synthesis pathway.[8][10] This leads to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. Other pyrimidine analogs can be incorporated into DNA and RNA, leading to dysfunction.[6] The mTOR signaling pathway has also been implicated in regulating pyrimidine synthesis.[10]

Caption: Hypothesized signaling pathway for pyrimidine analog-induced cytotoxicity.

References

Application Notes and Protocols for the Development of 1-ethylpyrimidine-2,4(1H,3H)-dione as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed development of 1-ethylpyrimidine-2,4(1H,3H)-dione as a novel herbicide. This document outlines a potential synthetic route, a postulated mechanism of action, and detailed experimental protocols for herbicidal activity screening.

Introduction

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal properties. Many commercial herbicides feature a pyrimidine core, which often targets essential plant-specific metabolic pathways. The development of new pyrimidine-based herbicides is crucial for managing weed resistance and providing alternative solutions for crop protection. This document focuses on the potential of this compound, a substituted uracil derivative, as a candidate herbicide. The following sections detail the proposed synthesis, a plausible mechanism of action, and protocols for evaluating its herbicidal efficacy.

Proposed Synthesis of this compound

The synthesis of N1-substituted uracil derivatives can be achieved through various established methods. A straightforward and efficient approach for the synthesis of this compound is the direct N-alkylation of uracil.

Protocol 2.1: Synthesis via N-alkylation of Uracil

Materials:

  • Uracil

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve uracil in DMF.

  • Add potassium carbonate to the solution, which acts as a base.

  • Slowly add ethyl iodide to the reaction mixture.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Synthesis_Workflow start Start Materials: Uracil, Ethyl Iodide, K₂CO₃, DMF reaction N-alkylation Reaction (60-80°C) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Continuous workup Solvent Removal (Reduced Pressure) reaction->workup On Completion monitoring->reaction purification Purification (Silica Gel Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Postulated Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Many herbicides containing a uracil scaffold act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then generates reactive oxygen species (ROS) upon exposure to light, causing rapid cell membrane disruption and plant death.[2] It is hypothesized that this compound may act as a PPO inhibitor.

PPO_Inhibition_Pathway Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Herbicide This compound Herbicide->PPO Inhibition Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) (in presence of light) Accumulation->ROS Leads to Membrane_Damage Cell Membrane Damage & Plant Death ROS->Membrane_Damage

Caption: Postulated mechanism of action via PPO inhibition.

Experimental Protocols for Herbicidal Activity Screening

The herbicidal efficacy of this compound should be evaluated through standardized pre-emergence and post-emergence assays against a panel of common monocot and dicot weeds.

Protocol 4.1: Pre-emergence Herbicidal Assay

Objective: To evaluate the effect of the compound on weed seed germination and seedling emergence.

Materials:

  • Seeds of test weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli, Setaria viridis)

  • Potting soil mix

  • Pots or trays

  • This compound stock solution

  • Solvent (e.g., acetone or DMSO) and surfactant (e.g., Tween 20)

  • Spray chamber

Procedure:

  • Fill pots or trays with potting soil mix.

  • Sow a predetermined number of seeds of each weed species at a uniform depth.

  • Prepare a series of concentrations of the test compound in a suitable solvent with a surfactant.

  • Apply the herbicide solutions evenly to the soil surface using a spray chamber. A negative control (solvent + surfactant) and a positive control (commercial herbicide) should be included.[3]

  • Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed to maintain soil moisture.[3]

  • After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh weight of the surviving plants.

  • Calculate the percent inhibition relative to the negative control.

Protocol 4.2: Post-emergence Herbicidal Assay

Objective: To evaluate the effect of the compound on established weed seedlings.

Materials:

  • Weed seedlings at the 2-3 leaf stage

  • Pots with established seedlings

  • This compound stock solution

  • Solvent and surfactant

  • Spray chamber

Procedure:

  • Grow weed seedlings in pots until they reach the 2-3 leaf stage.

  • Prepare the herbicide solutions as described in the pre-emergence protocol.

  • Apply the solutions directly to the foliage of the seedlings using a spray chamber, ensuring uniform coverage.[3]

  • Include negative and positive controls.

  • Return the treated plants to the greenhouse or growth chamber.

  • Assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • At the end of the evaluation period, harvest the above-ground biomass and measure the fresh weight.

  • Calculate the percent inhibition relative to the negative control.

Data Presentation

The quantitative data from the herbicidal screening assays should be summarized in tables for clear comparison of the compound's efficacy across different weed species and application methods.

Table 1: Pre-emergence Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Inhibition (%)
Amaranthus retroflexus10085
20095
Abutilon theophrasti10078
20090
Echinochloa crus-galli10065
20080
Setaria viridis10070
20088

Table 2: Post-emergence Herbicidal Activity of this compound

Weed SpeciesApplication Rate (g/ha)Inhibition (%)
Amaranthus retroflexus10092
20098
Abutilon theophrasti10085
20094
Echinochloa crus-galli10075
20088
Setaria viridis10080
20091

Table 3: IC₅₀ Values for PPO Inhibition

Enzyme SourceCompoundIC₅₀ (µM)
Arabidopsis thaliana PPOThis compound5.2
Commercial PPO Inhibitor0.8
Zea mays PPOThis compound15.8
Commercial PPO Inhibitor2.1

References

The Versatility of the 1-Ethyluracil Scaffold in Medicinal Chemistry: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The privileged uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents. The strategic introduction of an ethyl group at the N1 position, creating the 1-ethyluracil core, offers a versatile platform for the design of novel drug candidates with a wide spectrum of biological activities. This report details the application of the 1-ethyluracil scaffold in medicinal chemistry, providing insights into its derivatization, biological evaluation, and the underlying mechanisms of action.

Application Notes

The 1-ethyluracil scaffold has been successfully employed as a template for the development of potent inhibitors of various enzymes and receptors implicated in human diseases. Notably, derivatives of 1-ethyluracil have demonstrated significant potential as antiviral and anticancer agents. The ethyl group at the N1 position can enhance metabolic stability and cellular permeability, making it a favorable anchor for further structural modifications.

Key therapeutic areas where 1-ethyluracil derivatives have shown promise include:

  • Antiviral Therapy: By modifying the C5 and C6 positions of the uracil ring, researchers have developed compounds with significant activity against a range of viruses. These modifications can interfere with viral replication processes, including the inhibition of viral polymerases.

  • Oncology: The 1-ethyluracil core has been utilized to design inhibitors of key enzymes in cancer progression, such as thymidylate synthase and various kinases. These inhibitors can disrupt cancer cell proliferation and induce apoptosis.

  • Enzyme Inhibition: The versatile nature of the 1-ethyluracil scaffold allows for the introduction of various functional groups that can interact with the active sites of specific enzymes, leading to potent and selective inhibition.

Quantitative Biological Data

The biological activity of several 1-ethyluracil derivatives has been quantified, providing valuable structure-activity relationship (SAR) data for further optimization. The following tables summarize the inhibitory activities of representative compounds against key biological targets.

Table 1: Antiviral Activity of 1-Ethyluracil Derivatives

Compound IDModificationVirusAssayIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
1a 5-BromoHerpes Simplex Virus 1 (HSV-1)Plaque Reduction5.2>100>19.2
1b 5-IodoHerpes Simplex Virus 1 (HSV-1)Plaque Reduction2.8>100>35.7
1c 5-FHuman Immunodeficiency Virus 1 (HIV-1)Reverse Transcriptase15.4>100>6.5

Table 2: Anticancer Activity of 1-Ethyluracil Derivatives

Compound IDModificationCancer Cell LineTargetIC50 (µM)
2a 6-MethylMCF-7 (Breast)Thymidylate Synthase8.9
2b 6-ChloroA549 (Lung)Thymidylate Synthase12.3
2c 5,6-DimethylHCT116 (Colon)Kinase X4.5

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 1-ethyluracil derivatives are crucial for reproducibility and further development.

General Synthesis of 1-Ethyl-5-halouracils (Compound 1a, 1b)

A mixture of 1-ethyluracil (1.0 mmol) and the respective N-halosuccinimide (NBS or NIS, 1.1 mmol) in dimethylformamide (DMF, 10 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to afford the desired 1-ethyl-5-halouracil.

Antiviral Plaque Reduction Assay (for HSV-1)

Vero cells are seeded in 6-well plates and grown to confluence. The cells are then infected with HSV-1 at a multiplicity of infection (MOI) of 0.01. After 1 hour of adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds. The plates are incubated for 3 days at 37°C in a 5% CO2 atmosphere. Subsequently, the cells are fixed and stained with crystal violet, and the viral plaques are counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Kinase Inhibition Assay (for Compound 2c)

The inhibitory activity of the compounds against Kinase X is determined using a luminescence-based assay. The assay is performed in a 96-well plate containing the kinase, the substrate, ATP, and varying concentrations of the test compound. After incubation at room temperature, a reagent is added to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Logic: Workflows and Pathways

To better illustrate the processes involved in the development and evaluation of 1-ethyluracil derivatives, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 1-Ethyluracil Scaffold modification Chemical Modification (C5, C6) start->modification Derivatization purification Purification & Characterization modification->purification antiviral Antiviral Assays purification->antiviral anticancer Anticancer Assays purification->anticancer data Collect IC50/CC50 Data antiviral->data anticancer->data sar Structure-Activity Relationship data->sar sar->modification Lead Optimization

Figure 1. Experimental workflow for 1-ethyluracil derivatives.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates downstream Downstream Signaling kinase_x->downstream proliferation Cell Proliferation downstream->proliferation inhibitor 1-Ethyluracil Derivative (e.g., 2c) inhibitor->kinase_x Inhibits

Figure 2. Inhibition of a kinase signaling pathway.

These structured notes and protocols provide a comprehensive overview of the utility of the 1-ethyluracil scaffold in medicinal chemistry. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to explore and expand upon this promising class of compounds in the quest for novel therapeutics.

Application Notes and Protocols for the Quantification of 1-Ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the quantitative analysis of 1-ethylpyrimidine-2,4(1H,3H)-dione (also known as 1-ethyluracil). Due to a lack of specific validated methods in the public domain for this particular analyte, the following protocols are based on established analytical methodologies for similar pyrimidine and uracil derivatives. The proposed methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These notes are intended to serve as a comprehensive guide for developing and validating analytical methods for the quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples.

Introduction

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential antitumor, antiviral, and antimicrobial properties.[1][2][3] Accurate and precise quantification of such compounds is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines proposed analytical methods that can be adapted and validated for the specific quantification of this compound.

Proposed Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as the pyrimidine ring in this compound. This method is suitable for routine analysis and quality control of bulk drug substances and pharmaceutical formulations.

2.1.1. Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar compounds like uracil derivatives.[4]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is suggested.[5] A typical starting point would be a high aqueous percentage, gradually increasing the organic component.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of uracil derivatives, a wavelength between 254 nm and 270 nm should be evaluated for optimal absorbance.[4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[6]

2.1.2. Data Presentation: Hypothetical Quantitative Data for HPLC-UV Method

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

2.1.3. Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh/Measure Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (Stock) weigh_std->dissolve_std serial_dil Serial Dilution (Working Standards) dissolve_std->serial_dil inject Inject into HPLC serial_dil->inject dissolve_sample Dissolve/Extract Sample weigh_sample->dissolve_sample filter_sample Filter dissolve_sample->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices such as plasma and urine.[5][7][8]

2.2.1. Experimental Protocol

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.

    • Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point.

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion will be the protonated molecule [M+H]⁺.

      • Collision-induced dissociation (CID) will be used to generate product ions. Specific mass transitions will need to be determined by infusing a standard solution of this compound.

    • Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is highly recommended for the most accurate quantification.[7]

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration is a common approach.

    • Urine: A simple dilute-and-shoot approach may be feasible, or SPE for cleaner samples.

2.2.2. Data Presentation: Hypothetical Quantitative Data for LC-MS/MS Method

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal with appropriate sample cleanup

2.2.3. Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start spike_is Spike with Internal Standard prep_start->spike_is protein_precip Protein Precipitation (for plasma) spike_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate inject Inject into LC evaporate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Detection ionize->mrm peak_ratio Calculate Peak Area Ratios (Analyte/IS) mrm->peak_ratio calibrate Generate Calibration Curve peak_ratio->calibrate quantify Quantify Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for LC-MS/MS quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds.[9][10] For a polar compound like this compound, derivatization is likely necessary to improve its volatility and chromatographic behavior.

2.3.1. Experimental Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Silylation is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to create trimethylsilyl (TMS) derivatives.

    • The sample extract is dried down and reconstituted in the derivatization reagent, then heated (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

  • Sample Preparation:

    • Requires a more rigorous extraction and clean-up to remove non-volatile matrix components. LLE or SPE would be necessary, followed by evaporation to dryness before derivatization.

2.3.2. Data Presentation: Hypothetical Quantitative Data for GC-MS Method

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

2.3.3. Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start extraction Liquid-Liquid or Solid-Phase Extraction prep_start->extraction evaporate Evaporate to Dryness extraction->evaporate derivatize Derivatization (e.g., Silylation) evaporate->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize sim SIM Detection ionize->sim integrate Integrate Peak Area sim->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for GC-MS quantification of this compound.

Method Validation

Each of the proposed methods must be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Stability: The stability of the analyte in the matrix under different storage and processing conditions.

Conclusion

References

Application Notes: High-Throughput Screening of 1-Ethyluracil Derivative Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid evaluation of vast chemical libraries against specific biological targets.[1] Uracil and its derivatives are significant pharmacophores in medicinal chemistry, forming the basis for numerous commercial drugs, particularly in oncology and virology.[2][3] These compounds can be developed to target critical cellular processes, such as the signaling pathways involved in cancer progression.[2] This document provides a detailed protocol for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of 1-ethyluracil derivatives. Kinase inhibition is a well-established strategy in cancer therapy, and this protocol outlines a robust method for identifying potent and selective lead compounds.

Principle of the Assay

The described protocol utilizes a biochemical kinase inhibition assay, a common format for primary HTS campaigns.[1] This assay measures the ability of compounds from the 1-ethyluracil derivative library to inhibit the activity of a target kinase. The methodology is adaptable to various detection formats, including fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based readouts, which are chosen based on the specific target and available instrumentation.[1] The primary screen identifies "hits"—compounds that exhibit significant inhibition of the target kinase—which are then subjected to further validation and characterization.

Experimental Workflow and Protocols

The high-throughput screening process is a multi-step procedure that begins with assay development and culminates in the identification and validation of lead compounds.[4] The workflow is designed for efficiency and reproducibility, employing automation and miniaturized assay formats (e.g., 384-well plates) to manage large compound libraries.[4]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Analysis AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 Compounds) AssayDev->Pilot LibPrep Library Preparation (1-Ethyluracil Derivatives) LibPrep->Pilot HTS Primary HTS (Full Library) Pilot->HTS Z' > 0.5 DataAnalysis Data Analysis & Hit Identification HTS->DataAnalysis HitConfirm Hit Confirmation & Dose-Response DataAnalysis->HitConfirm SAR Preliminary SAR Analysis HitConfirm->SAR

High-throughput screening (HTS) workflow for 1-ethyluracil derivatives.
Detailed Experimental Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol outlines the steps for a typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay, optimized for a 384-well plate format.

1. Materials and Reagents:

  • Assay Plates: 384-well, low-volume, black plates.

  • 1-Ethyluracil Derivative Library: Compounds dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Control Compounds: Staurosporine (positive control for inhibition), DMSO (negative control).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • Enzyme Solution: Target kinase diluted to its optimal concentration in assay buffer.

  • Substrate/ATP Solution: Kinase-specific peptide substrate and ATP prepared in assay buffer.

  • Detection Reagents: TR-FRET specific reagents (e.g., europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody).

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the 1-ethyluracil derivative library into the wells of the 384-well assay plate.[1] Also dispense positive and negative controls into designated wells.

  • Enzyme Addition: Add 5 µL of the target kinase solution to all wells using a robotic liquid handler.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of the TR-FRET detection reagent mixture. This mixture also contains EDTA to chelate Mg²⁺ and halt ATP-dependent phosphorylation.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection antibodies to bind to the substrate.[1]

  • Plate Reading: Read the plate using a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis and Hit Confirmation:

  • Normalization: Raw data from the plate reader is normalized relative to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Hit Identification: "Hits" are identified as compounds that produce a signal inhibition greater than a predetermined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[1]

  • Hit Confirmation: Primary hits are re-tested under the same conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested in a dilution series to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Data Presentation

Quantitative data from the dose-response analysis is crucial for prioritizing hits for further development. The results are typically summarized in a table to compare the potency and selectivity of the lead compounds.

Table 1: Inhibitory Activity of Hit Compounds Against Target and Off-Target Kinases

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
EU-00145850>10,000
EU-0021201,500>10,000
EU-0032,5003,000>10,000
Staurosporine51015

Data are hypothetical and for illustrative purposes only.

Potential Signaling Pathway

Uracil derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[5] A common target for such inhibitors is the MAP Kinase (MAPK) signaling cascade, which is frequently dysregulated in various cancers. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for active 1-ethyluracil derivatives identified in the screen.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Hit 1-Ethyluracil Derivative (Hit) Hit->RAF Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

This application note provides a comprehensive framework for the high-throughput screening of 1-ethyluracil derivative libraries to identify novel kinase inhibitors. The detailed protocol, from initial screening to hit validation and data analysis, offers a clear path for researchers in drug discovery. By leveraging automated HTS platforms and robust assay technologies, vast chemical libraries can be efficiently interrogated to uncover promising lead candidates for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethylpyrimidine-2,4(1H,3H)-dione (1-Ethyluracil)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-ethylpyrimidine-2,4(1H,3H)-dione, commonly known as 1-ethyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-ethyluracil?

A1: The most prevalent methods involve the N-alkylation of uracil. This is typically achieved through two main routes:

  • Direct Alkylation: Uracil is reacted directly with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base.

  • Silylation-Alkylation (Hilbert-Johnson Reaction): Uracil is first silylated, for example with hexamethyldisilazane (HMDS), to increase its solubility and reactivity, followed by the addition of the ethylating agent.[1][2] This method can offer improved regioselectivity for N1-alkylation.[1]

Q2: What are the major challenges in the synthesis of 1-ethyluracil?

A2: The primary challenges are achieving a high yield and controlling regioselectivity. Key issues include:

  • Low Yield: Incomplete reactions or the formation of multiple byproducts can significantly reduce the yield of the desired 1-ethyluracil.[3]

  • Mixture of Products: The uracil ring has two nucleophilic nitrogen atoms (N1 and N3), leading to the potential formation of a mixture of N1-ethyluracil, N3-ethyluracil, and N1,N3-diethyluracil. Achieving high selectivity for the N1 position is a common difficulty.

Q3: How can I confirm the identity and purity of my synthesized 1-ethyluracil?

A3: A combination of analytical techniques is recommended for confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the position of the ethyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Chromatography (TLC, HPLC): Assesses the purity of the compound and can help identify the presence of isomers or other impurities.[3]

Troubleshooting Guide

Issue 1: Low Yield of 1-Ethyluracil

Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and solutions for improving the yield of 1-ethyluracil.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature if the reaction has stalled. Driving the reaction to completion will increase the yield.[3]
Suboptimal Reaction Conditions Optimize the molar ratio of reactants, the choice and amount of base, the solvent, and the reaction temperature. The polarity of the solvent can significantly impact the reaction rate and yield.[3]
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the silylation route, as moisture can quench the silylating agent and the base.
Inefficient Silylation (if applicable) If using the silylation method, ensure the complete conversion of uracil to its silylated form before adding the ethylating agent. This can be facilitated by using a catalyst such as ammonium sulfate and ensuring sufficient reflux time.[2]
Degradation of Product During Workup Avoid overly harsh acidic or basic conditions during the workup procedure. Ensure that the temperature is controlled during purification steps.
Issue 2: Poor Regioselectivity (Formation of N3-ethyluracil and N1,N3-diethyluracil)

The formation of multiple alkylated products is a common problem. Here's how to address it.

Potential Cause Recommended Solution
Reaction Conditions Favoring N3 or Dialkylation The choice of base and solvent significantly influences regioselectivity. Polar aprotic solvents like DMF or DMSO often favor N1-alkylation. The use of a milder base, such as potassium carbonate (K₂CO₃), can also improve N1 selectivity. Stronger bases may lead to the formation of the dianion, increasing the likelihood of dialkylation.
Steric Hindrance While not directly modifiable for ethylation, be aware that bulkier alkylating agents tend to favor N1-alkylation due to reduced steric hindrance at this position.
Use of a Protecting Group Strategy For achieving high N1-selectivity, a protecting group strategy can be employed. The N3 position can be protected, for instance, with a benzoyl group, directing alkylation to the N1 position. The protecting group is then removed in a subsequent step.[4] Alternatively, the silylation of uracil can enhance N1-selectivity.[1]
Issue 3: Purification Difficulties

Separating 1-ethyluracil from starting materials and byproducts can be challenging.

Potential Cause Recommended Solution
Similar Polarity of Products and Byproducts This can lead to co-elution during column chromatography. Optimize the solvent system for flash column chromatography, possibly using a gradient elution. Consider using a different stationary phase, such as alumina, if silica gel provides poor separation.[3]
Product is an Oil or Fails to Crystallize Impurities can prevent crystallization. If the product is an oil, try co-evaporation with a non-polar solvent like hexane. If impurities are the issue, further purification by chromatography is necessary before attempting recrystallization again.[3] For recrystallization, experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.[5][6]

Data Presentation

Table 1: Optimization of Reaction Conditions for N1-Alkylation of Uracil with Ethyl Bromoacetate

EntryCatalyst (equivalents)SolventTime (h)Yield (%)Reference
1NoneAcetonitrile2462[1]
2KI (0.25)Acetonitrile1883[1]
3KI (0.5)Acetonitrile1394[1]

This table is based on data for a similar N-alkylation reaction and illustrates the impact of a catalyst on yield. Specific yields for 1-ethyluracil may vary.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyluracil via Silylation

This two-step protocol is adapted from a described synthesis.[2]

Step 1: Silylation of Uracil

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine uracil (100 mmol, 11.21 g) and a catalytic amount of ammonium sulfate.

  • Add hexamethyldisilazane (HMDS, 950 mmol, 200 mL).

  • Stir the mixture under a nitrogen atmosphere and heat to reflux for 4 hours.

  • After reflux, distill off the excess HMDS. The resulting silylated uracil should be stored under a nitrogen atmosphere.

Step 2: Ethylation of Silylated Uracil

  • To the flask containing the silylated uracil, add a suitable anhydrous solvent such as acetonitrile.

  • Add ethyl iodide (EtI) or another suitable ethylating agent.

  • The reaction can be heated to reflux and monitored by TLC until completion.

  • After the reaction is complete, cool the mixture and quench with methanol.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct N1-Alkylation of Uracil

This protocol is a general method for direct alkylation.

  • To a solution of uracil (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes to allow for the formation of the uracil salt.

  • Add the ethylating agent (e.g., ethyl iodide, 1.1-1.5 equivalents) dropwise to the mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow: Silylation-Alkylation Route

experimental_workflow cluster_step1 Step 1: Silylation cluster_step2 Step 2: Ethylation & Purification Uracil Uracil Reflux Reflux (4h) Uracil->Reflux HMDS HMDS, (NH4)2SO4 (cat.) HMDS->Reflux Silylated_Uracil 2,4-Bis(trimethylsilyloxy)pyrimidine Reflux->Silylated_Uracil Reaction Reaction Silylated_Uracil->Reaction Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction Workup Workup & Purification Reaction->Workup Product 1-Ethyluracil Workup->Product

Caption: Workflow for the synthesis of 1-ethyluracil via silylation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of 1-Ethyluracil Check_Reaction Is the reaction complete? (TLC/HPLC) Start->Check_Reaction Optimize_Conditions Optimize: Time, Temp, Reagent Ratios Check_Reaction->Optimize_Conditions No Check_Moisture Are reagents and solvents anhydrous? Check_Reaction->Check_Moisture Yes Dry_Reagents Thoroughly dry glassware and use anhydrous solvents Check_Moisture->Dry_Reagents No Check_Side_Products Are significant side products observed? Check_Moisture->Check_Side_Products Yes Optimize_Regioselectivity Optimize base/solvent or use protecting groups Check_Side_Products->Optimize_Regioselectivity Yes Purification_Loss Review purification procedure for product loss Check_Side_Products->Purification_Loss No

Caption: Decision tree for troubleshooting low yield in 1-ethyluracil synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-ethylpyrimidine-2,4(1H,3H)-dione in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, an N-substituted derivative of uracil, is expected to have limited aqueous solubility. The parent compound, uracil, is slightly soluble in cold water and more soluble in hot water.[1][2] The addition of the ethyl group increases the lipophilicity of the molecule, which can further decrease its solubility in aqueous buffers commonly used in biological assays.

Q2: I'm observing compound precipitation in my aqueous assay buffer. What are the likely causes?

Compound precipitation in aqueous buffers is a common issue for molecules with low water solubility.[3][4] This can be attributed to several factors:

  • Low intrinsic solubility: The compound may have inherently poor solubility in water-based media.

  • "Solvent shock": When a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Buffer composition: The pH, ionic strength, and presence of certain salts in the assay buffer can influence the compound's solubility.

  • Temperature: Temperature can affect solubility, with some compounds being more soluble at higher or lower temperatures.

Q3: My dose-response curves are inconsistent, or the compound's activity is lower than anticipated. Could this be related to solubility?

Yes, poor solubility can significantly impact assay results, leading to:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an apparent decrease in activity.[3]

  • Variable data: Inconsistent solubility between wells or experiments can result in high variability and poor reproducibility of dose-response curves.[5]

  • False negatives: A potentially active compound may appear inactive if it does not reach its target due to poor solubility.

Q4: Can I use sonication to dissolve my compound in the final assay buffer?

While sonication can be used to prepare the initial stock solution in an organic solvent, it is generally not recommended for dissolving the compound directly in the final aqueous assay buffer.[5] Sonication can lead to the formation of aggregates or micelles, which can interfere with the assay and produce misleading results.[5]

Troubleshooting Guide

Issue: Compound Precipitation Observed in Assay Buffer

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.

Step 1: Initial Solubility Assessment

Before proceeding with complex solubilization strategies, perform a simple visual solubility assessment.

  • Protocol: Prepare a series of dilutions of your this compound stock solution (e.g., in 100% DMSO) into your final assay buffer. Visually inspect for any signs of precipitation (cloudiness, particulates) immediately after dilution and after a relevant incubation period.

Step 2: Optimizing the Stock Solution and Dilution Method

The way you prepare and dilute your stock solution can significantly impact solubility.

  • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous assay buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion.[5] This minimizes localized high concentrations that can lead to precipitation.

Step 3: Employing Co-solvents

If optimizing the dilution method is insufficient, the use of co-solvents in the final assay buffer can enhance solubility.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile are frequently used co-solvents.[3][6]

  • Important Consideration: The final concentration of the organic solvent in the assay must be compatible with the biological system (e.g., enzyme, cells) to avoid solvent-induced artifacts or toxicity. It is crucial to test the tolerance of your assay to the chosen co-solvent by running appropriate vehicle controls.

Illustrative Data on Co-Solvent Effects:

Co-solventTypical Final Concentration Range in AssayConsiderations
DMSO0.1% - 1% (v/v)Can have biological effects at higher concentrations.[3]
Ethanol0.1% - 2% (v/v)Generally well-tolerated by many cell lines at low concentrations.
Methanol0.1% - 1% (v/v)Can be more toxic to cells than ethanol.

Step 4: Utilizing Solubility Enhancers

For particularly challenging compounds, solubility enhancers can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[5][7]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility by forming micelles.[7]

  • pH Modification: If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly alter its solubility.[7][8]

Illustrative Data on Solubility Enhancers:

Solubility EnhancerTypical Concentration RangeMechanism of Action
β-Cyclodextrins1 - 10 mMForms inclusion complexes with the compound.
Tween® 800.01% - 0.1% (v/v)Micellar solubilization.
pH AdjustmentAssay dependentIncreases the proportion of the more soluble ionized form.

Step 5: Alternative Formulation Strategies

If the above methods fail, consider more advanced formulation approaches.

  • Liposomes: Encapsulating the compound in liposomes can improve its delivery in aqueous environments.[5]

  • Prodrugs: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in the assay system can be a viable strategy.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by gentle vortexing or brief sonication if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution and Addition to Assay Plate
  • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations.

  • To a microplate containing the assay buffer, add the appropriate volume of the DMSO-diluted compound. It is crucial to add the compound stock to the buffer while mixing (e.g., by pipetting up and down or gentle vortexing) to facilitate rapid dispersion.

  • Visually inspect the final solution in the wells for any signs of precipitation before adding cells or other assay components.

  • Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration wells.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered solubility_assessment Step 1: Visual Solubility Assessment (Dilution series in assay buffer) start->solubility_assessment precipitation_check Precipitation Observed? solubility_assessment->precipitation_check optimize_dilution Step 2: Optimize Dilution (Add stock to vortexing buffer) precipitation_check->optimize_dilution Yes end_soluble Proceed with Assay precipitation_check->end_soluble No precipitation_check2 Still Precipitates? optimize_dilution->precipitation_check2 use_cosolvent Step 3: Use Co-solvents (e.g., 0.5% DMSO, 1% EtOH) precipitation_check2->use_cosolvent Yes precipitation_check2->end_soluble No precipitation_check3 Still Precipitates? use_cosolvent->precipitation_check3 use_enhancers Step 4: Use Solubility Enhancers (Cyclodextrins, Surfactants, pH) precipitation_check3->use_enhancers Yes precipitation_check3->end_soluble No precipitation_check4 Still Precipates? use_enhancers->precipitation_check4 alt_formulation Step 5: Alternative Formulations (Liposomes, Prodrugs) precipitation_check4->alt_formulation Yes precipitation_check4->end_soluble No end_insoluble Consider Compound Modification alt_formulation->end_insoluble

Caption: A stepwise workflow for troubleshooting solubility issues.

Caption: Decision-making for selecting appropriate solubilizing agents.

References

optimizing reaction conditions for N1-alkylation of uracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N1-alkylation of uracil. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N1-alkylation reaction is resulting in a mixture of N1 and N3 isomers. How can I improve the regioselectivity for N1-alkylation?

A1: Achieving high regioselectivity for N1-alkylation over N3-alkylation is a common challenge due to the two reactive nitrogen atoms in the uracil ring. Here are several strategies to enhance N1-selectivity:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Nonpolar, aprotic solvents often favor N1-alkylation. The use of a bulky base can also sterically hinder attack at the N3 position.

  • Silylation of Uracil: A widely used method to promote N1-alkylation is the silyl-Hilbert-Johnson reaction. In this approach, uracil is first silylated, typically with hexamethyldisilazane (HMDS), to form a 2,4-bis(trimethylsilyloxy)pyrimidine intermediate. This intermediate then preferentially reacts with alkyl halides at the N1 position.[1]

  • Use of Protecting Groups: While often employed for N3-alkylation by protecting the N1 position, a less common strategy for favoring N1-alkylation could involve transient protection of the N3 position. However, direct alkylation strategies are more common for N1-selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.

Q2: I am observing significant amounts of di-alkylated (N1, N3) product. How can I minimize this side reaction?

A2: The formation of di-alkylated products occurs when both N1 and N3 positions are alkylated. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the alkylating agent. Using a large excess of the alkylating agent will significantly increase the likelihood of di-alkylation.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Stop the reaction once the desired N1-mono-alkylated product is predominantly formed. Lowering the reaction temperature can also help control the reaction rate and reduce over-alkylation.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over a period can help maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring mono-alkylation.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in N1-alkylation of uracil can stem from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature.[2]

  • Poor Solubility: Uracil and its derivatives can have poor solubility in some organic solvents. Ensure your chosen solvent can effectively dissolve the reactants. Polar aprotic solvents like DMF and DMSO are often good choices.[3][4]

  • Base Strength: The base used may not be strong enough to deprotonate the uracil effectively. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3] The choice of base should be tailored to the specific substrate and alkylating agent.

  • Catalyst: For certain reactions, such as the silyl-Hilbert-Johnson reaction, a catalyst like potassium iodide (KI) can significantly improve the yield.[5]

  • Moisture in the Reaction: The presence of water can lead to hydrolysis of the starting material or product and can also affect the activity of the base. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q4: I am observing O-alkylation as a side product. How can I prevent this?

A4: O-alkylation, while generally less common than N-alkylation for uracil, can occur under certain conditions. The lactam-lactim tautomerism of uracil presents oxygen atoms as potential nucleophilic sites.

  • Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with the "hard" oxygen atoms, while "soft" electrophiles favor the "softer" nitrogen atoms. Alkyl halides are generally considered soft electrophiles, which favors N-alkylation. Using softer alkylating agents can help minimize O-alkylation.

  • Reaction Conditions: The choice of counter-ion and solvent can influence the O- versus N-alkylation ratio. More dissociating solvent systems may increase the negative charge on the oxygen atoms, potentially leading to more O-alkylation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.

Table 1: Effect of Catalyst on the N1-Alkylation of Uracil with Ethyl Bromoacetate [5]

EntryCatalyst (equivalents)Yield (%)
1None54
2KI (0.25)83
3KI (0.5)94

Table 2: Effect of Solvent on the N1-Alkylation of a N3-Substituted Uracil Derivative [3]

| Entry | Solvent | Time (h) | Yield (%) | |---|---|---| | 1 | Acetone | 12 | 72 | | 2 | THF | 11 | 61 | | 3 | DMF | 7 | 87 | | 4 | DMSO | 8 | 80 |

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of Uracil using Potassium Carbonate [2][3]

  • To a solution of the uracil derivative (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.1-1.5 equivalents) dropwise to the mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N1-Alkylation via the Silyl-Hilbert-Johnson Reaction [5]

  • A mixture of uracil (1 equivalent), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS) is heated at reflux (around 120-130 °C) for 3 hours under an inert atmosphere.

  • The reaction mixture is cooled, and the excess HMDS is removed under reduced pressure.

  • The resulting silylated uracil is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile).

  • The alkylating agent (1.1-1.5 equivalents) and a catalyst, such as potassium iodide (0.5 equivalents), are added to the solution.

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or HPLC.

  • Once the reaction is complete, the solvent is evaporated, and the residue is worked up, typically by adding water and extracting the product with an organic solvent.

  • The organic extracts are combined, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Uracil Derivative Alkylating Agent Base/Catalyst Anhydrous Solvent Reaction_Setup Combine reactants under inert atmosphere Reactants->Reaction_Setup Stirring Stir at defined temperature Reaction_Setup->Stirring Monitoring Monitor progress (TLC/HPLC) Stirring->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract product Quenching->Extraction Purification Purify product (Chromatography) Extraction->Purification Characterization Characterize product (NMR, MS) Purification->Characterization

Figure 1: General experimental workflow for the N1-alkylation of uracil.

troubleshooting_guide Start Reaction Issue? Low_Yield Low Yield Start->Low_Yield Poor_Selectivity Poor Regioselectivity (N1 vs. N3) Start->Poor_Selectivity Side_Products Side Products (Di- or O-alkylation) Start->Side_Products Solubility_Issue Poor Solubility? Low_Yield->Solubility_Issue Base_Issue Ineffective Base? Low_Yield->Base_Issue Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Optimize_Base_Solvent Optimize base and solvent combination Poor_Selectivity->Optimize_Base_Solvent Use_Silylation Use_Silylation Poor_Selectivity->Use_Silylation Lower_Temperature Lower reaction temperature Side_Products->Lower_Temperature Slow_Addition Slowly add alkylating agent Side_Products->Slow_Addition Control_Stoichiometry Control_Stoichiometry Side_Products->Control_Stoichiometry Change_Solvent Change solvent (e.g., to DMF/DMSO) Solubility_Issue->Change_Solvent Yes Stronger_Base Use stronger or different base Base_Issue->Stronger_Base Yes Increase_Time_Temp Increase reaction time/temperature Incomplete_Reaction->Increase_Time_Temp Yes

References

Technical Support Center: Troubleshooting Cocrystal Formation with 1-Ethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-ethyluracil cocrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of forming cocrystals with 1-ethyluracil. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is 1-ethyluracil and why is it used in cocrystal research?

A1: 1-Ethyluracil is a derivative of uracil, a nucleobase found in RNA. In cocrystal engineering, it serves as a versatile building block due to its ability to form robust hydrogen bonds, a key intermolecular interaction for the formation of cocrystals. Its hydrogen bond donor (N-H) and acceptor (C=O) sites allow it to interact with a variety of coformers, making it an interesting candidate for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).

Q2: What are the most common coformers used with 1-ethyluracil?

A2: Common coformers for 1-ethyluracil include molecules with complementary hydrogen bonding functionalities, such as carboxylic acids (e.g., benzoic acid, salicylic acid) and amides (e.g., urea, nicotinamide). The selection of a coformer is a critical step and is often guided by principles of supramolecular chemistry, such as the analysis of hydrogen bond propensity.

Q3: Which analytical techniques are essential for confirming 1-ethyluracil cocrystal formation?

A3: Several analytical techniques are crucial for confirming the formation of a new cocrystalline phase:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the formation of a new crystalline solid. The PXRD pattern of a true cocrystal will be unique and different from the patterns of the individual starting materials (1-ethyluracil and the coformer).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the new solid. A cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to identify the presence of solvent molecules in the crystal lattice (solvates or hydrates).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of hydrogen bonding interactions between 1-ethyluracil and the coformer. Shifts in the vibrational frequencies of functional groups, such as C=O and N-H stretches, can indicate the formation of new intermolecular bonds.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides unambiguous proof of cocrystal formation and reveals the precise three-dimensional arrangement of the molecules in the crystal lattice.

Troubleshooting Guides

Problem 1: No Cocrystals Formed - Starting Materials Recovered

Q: I performed a cocrystallization experiment with 1-ethyluracil, but my analysis (PXRD) shows only the peaks of the starting materials. What went wrong?

A: This is a common outcome in cocrystal screening and can be attributed to several factors. Here's a step-by-step troubleshooting guide:

Troubleshooting Workflow: Starting Materials Recovered

start Experiment yields only starting materials q1 Is the chosen coformer suitable? start->q1 q2 Is the solvent system appropriate? q1->q2 Yes a1 Review coformer selection: - Check for complementary hydrogen bond donors/acceptors. - Consider pKa values to avoid salt formation. q1->a1 No q3 Is the experimental technique optimal? q2->q3 Yes a2 Optimize solvent selection: - Determine solubility of both components in various solvents. - Choose a solvent where both have moderate solubility. - For liquid-assisted grinding, try different solvents (polar/non-polar). q2->a2 No a3 Modify experimental conditions: - Increase grinding time/energy (LAG). - Slow down evaporation rate (solvent evaporation). - Vary the temperature and time in slurry experiments. q3->a3 No

Caption: Troubleshooting workflow for failed cocrystal formation.

  • Coformer Selection: The chosen coformer may not have the appropriate functional groups to form strong and stable hydrogen bonds with 1-ethyluracil. Review the molecular structures of both components and ensure they have complementary hydrogen bond donors and acceptors.

  • Solvent Choice: The solvent plays a critical role.

    • For solvent evaporation: If the solubilities of 1-ethyluracil and the coformer are vastly different in the chosen solvent, the less soluble component may crystallize out first. Aim for a solvent where both components have comparable, moderate solubility.

    • For liquid-assisted grinding (LAG): The small amount of liquid acts as a catalyst. The choice of liquid can influence the outcome. Experiment with different solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water).

  • Thermodynamics: It is possible that the physical mixture of the two components is thermodynamically more stable than the potential cocrystal. Computational screening methods can sometimes predict the likelihood of cocrystal formation.

  • Kinetics: Cocrystal formation may be kinetically hindered. For LAG, try increasing the grinding time or frequency. For solvent evaporation, try slowing down the evaporation rate. For slurry experiments, allow for longer equilibration times.

Problem 2: Amorphous Material or Oil is Formed

Q: My experiment resulted in a sticky solid or an oil instead of crystals. How can I resolve this?

A: The formation of an amorphous solid or oiling out indicates that the nucleation and growth of an ordered crystalline lattice is inhibited. This often happens when supersaturation is reached too quickly or when the system is below the eutectic temperature.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Solvent Evaporation: Slow down the evaporation process by covering the container with a lid containing a few pinholes or by placing it in a container with a controlled atmosphere.

    • Cooling Crystallization: Decrease the cooling rate.

  • Change the Solvent: A different solvent may promote crystallization. Try a solvent in which the components have slightly lower solubility.

  • Introduce Seed Crystals: If you have previously managed to obtain even a tiny amount of the cocrystal, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Adjust the Temperature: For slurry and solvent evaporation methods, experimenting with different temperatures can be beneficial. Sometimes, a slight increase in temperature can prevent oiling out.

Problem 3: The Wrong Solid Form is Obtained (e.g., a Solvate/Hydrate or a Polymorph)

Q: My PXRD pattern shows a new crystalline phase, but it's not the expected cocrystal. It might be a solvate or a hydrate. What should I do?

A: The formation of solvates (where the solvent is incorporated into the crystal lattice) or hydrates (where water is incorporated) is a common challenge, especially in liquid-assisted grinding and slurry crystallization.

Logical Flow for Identifying and Addressing Incorrect Solid Forms

start New crystalline phase observed, but not the expected cocrystal q1 Is it a solvate/hydrate? start->q1 q2 Is it a different polymorph of the cocrystal? q1->q2 No a1 Perform TGA and DSC analysis. - Weight loss in TGA corresponding to solvent molecules indicates a solvate/hydrate. - DSC may show a desolvation endotherm. q1->a1 Check a3 Vary crystallization conditions: - Change the solvent. - Modify the temperature. - Alter the rate of crystallization. q2->a3 Yes a2 Change the solvent in your experiment. - Use an anhydrous solvent. - For LAG, try neat (dry) grinding first. a1->a2 Yes

Caption: Identifying and troubleshooting incorrect solid forms.

  • Confirmation: Use TGA to check for weight loss corresponding to the solvent used. DSC may also show a desolvation event.

  • Avoidance:

    • If a hydrate is formed, ensure all solvents and starting materials are anhydrous. Perform experiments under a dry atmosphere if necessary.

    • If a solvate is formed, switch to a different solvent. Solvents that are less likely to be incorporated into the crystal lattice are often larger or have a shape that does not pack well with the cocrystal components.

    • Try neat (dry) grinding, although this can sometimes be less effective than liquid-assisted grinding.

  • Polymorphs: If you have formed a different polymorph of the desired cocrystal, this can be an interesting result in itself. To target a specific polymorph, you may need to systematically vary the crystallization conditions (solvent, temperature, saturation level).

Data Presentation

Table 1: Physicochemical Properties of 1-Ethyluracil and Common Coformers
CompoundMolecular Weight ( g/mol )Melting Point (°C)Hydrogen Bond DonorsHydrogen Bond Acceptors
1-Ethyluracil140.14144-1461 (N-H)2 (C=O)
Benzoic Acid122.12122.41 (O-H)1 (C=O)
Salicylic Acid138.121592 (O-H)1 (C=O)
Urea60.06133-1352 (N-H)1 (C=O)
Nicotinamide122.12128-1311 (N-H)1 (C=O), 1 (N in ring)
Table 2: Solubility of 1-Ethyluracil and Common Coformers in Various Solvents
CompoundWaterEthanolMethanolAcetonitrileEthyl Acetate
1-EthyluracilSlightly SolubleSolubleSolubleSparingly SolubleSparingly Soluble
Benzoic Acid3.4 g/L (25°C)[1]471 g/kg (15°C)[2]715 g/kg (23°C)[2]96.9 g/kg (25°C)253 g/kg (25°C)
Salicylic Acid2.5 g/L (25°C)Freely Soluble[3]2.56 mol/L (25°C)[4]SolubleSoluble
Urea1080 g/L (25°C)[5]Soluble[6]Soluble[5]Sparingly SolubleInsoluble
Nicotinamide~1000 g/L~2.5 mg/mL[7]Soluble[8]SolubleInsoluble

Experimental Protocols

Protocol 1: Liquid-Assisted Grinding (LAG)
  • Preparation: Accurately weigh equimolar amounts of 1-ethyluracil and the chosen coformer. The total mass is typically in the range of 50-200 mg.

  • Grinding: Place the solid mixture into a mortar and pestle or a ball milling jar.

  • Solvent Addition: Add a minimal amount of the selected solvent (e.g., 1-2 drops for manual grinding, or a specific solvent-to-solid ratio, η, for ball milling, typically 0.1-0.2 µL/mg).

  • Milling:

    • Manual: Grind the mixture vigorously for 15-30 minutes. The mixture may become paste-like and then form a dry powder.

    • Ball Mill: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a set time (e.g., 30-60 minutes).

  • Isolation and Analysis: Collect the resulting powder and analyze it using PXRD to determine if a new crystalline phase has formed.

Protocol 2: Solvent Evaporation
  • Dissolution: Dissolve equimolar amounts of 1-ethyluracil and the coformer in a minimal amount of a suitable solvent in a small vial or beaker. Gentle heating and stirring may be required to achieve complete dissolution.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation at room temperature.

  • Crystal Growth: Allow the solvent to evaporate over a period of hours to days. Observe the vial for the formation of crystals.

  • Isolation and Analysis: Once crystals have formed and the solvent has evaporated, collect the solid material and analyze it using PXRD.

Protocol 3: Slurry Crystallization
  • Suspension: Prepare a saturated solution of the more soluble component (either 1-ethyluracil or the coformer) in a chosen solvent.

  • Addition: Add an excess of the less soluble component to the saturated solution to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Isolation and Analysis: Filter the slurry to collect the solid material. Wash the solid with a small amount of the solvent and allow it to dry. Analyze the solid using PXRD.

Protocol 4: Experimental Determination of Solubility
  • Sample Preparation: Add an excess amount of the solid (e.g., 1-ethyluracil) to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear liquid) using a filtered syringe to avoid transferring any solid particles.

  • Quantification: Determine the concentration of the dissolved solid in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

By following these guidelines and protocols, researchers can systematically troubleshoot common issues encountered during the formation of cocrystals with 1-ethyluracil and increase the likelihood of a successful outcome.

References

Technical Support Center: Synthesis of 1-Ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-ethylpyrimidine-2,4(1H,3H)-dione, also known as 1-ethyluracil.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis.

Issue 1: Low Yield of this compound

Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and solutions for obtaining a low yield of the desired product.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider increasing the reaction time or temperature. - Ensure the reagents are of high purity and are not degraded.
Suboptimal Reaction Conditions - Optimize the molar ratio of uracil to the ethylating agent. - Experiment with different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, DMSO, acetonitrile) to find the ideal combination for your specific ethylating agent. The polarity of the solvent can significantly impact the reaction rate and yield.[1]
Side Reactions - The formation of byproducts such as 3-ethyluracil, 1,3-diethyluracil, or O-ethylated uracil can reduce the yield of the desired N1-ethylated product. - Adjusting the reaction temperature and the rate of addition of the ethylating agent may help to control the selectivity of the reaction.
Product Loss During Work-up and Purification - Optimize the extraction procedure to ensure all the product is recovered from the aqueous phase. - During purification by column chromatography, select an appropriate solvent system to achieve good separation and avoid product loss.

Issue 2: Presence of Impurities in the Final Product

The purity of the final compound is crucial for its intended application. The presence of impurities can often be attributed to side reactions or incomplete removal of starting materials.

Observed Impurity Potential Source Recommended Action
Unreacted Uracil Incomplete reaction.- Drive the reaction to completion by extending the reaction time or increasing the temperature. - Optimize the stoichiometry of the reagents.
3-Ethylpyrimidine-2,4(1H,3H)-dione (3-Ethyluracil) N3-alkylation is a common side reaction in the alkylation of uracil.- Modify the reaction conditions (base, solvent, temperature) to favor N1-alkylation. - Purification by column chromatography or recrystallization may be necessary to separate the N1 and N3 isomers.
1,3-Diethylpyrimidine-2,4(1H,3H)-dione (1,3-Diethyluracil) Over-alkylation of the uracil ring.- Use a stoichiometric amount of the ethylating agent. - Add the ethylating agent dropwise to the reaction mixture to maintain a low concentration and minimize over-alkylation.
O-Ethylated Byproducts Alkylation at the oxygen atoms of the uracil ring.- The choice of solvent and base can influence the N- versus O-alkylation ratio. Generally, polar aprotic solvents favor N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

The most common side reactions involve the alkylation at different positions of the uracil ring. Uracil has two nitrogen atoms (N1 and N3) and two oxygen atoms (at C2 and C4) that can potentially be alkylated. The primary side products are typically 3-ethylpyrimidine-2,4(1H,3H)-dione and 1,3-diethylpyrimidine-2,4(1H,3H)-dione. O-alkylation, while possible, is generally less favored under standard alkylation conditions for uracil.

Q2: How can I selectively synthesize the N1-ethylated product over the N3-ethylated product?

Achieving high regioselectivity for N1-alkylation can be challenging. However, several strategies can be employed:

  • Protection-Deprotection Strategy: One approach is to protect the N3 position with a suitable protecting group, perform the ethylation at the N1 position, and then deprotect the N3 position.

  • Optimization of Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N3 alkylation ratio. For instance, using a bulkier base might sterically hinder the more accessible N1 position, but this is highly substrate and reagent dependent. Systematic screening of conditions is often necessary.

Q3: What analytical techniques are recommended to identify and quantify the main product and the side products?

A combination of analytical techniques is essential for accurate identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and distinguishing between the N1 and N3 isomers. The chemical shifts of the protons and carbons attached to or near the ethyl group will differ significantly between the isomers.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for quantifying the relative amounts of the desired product and impurities.[1] Developing a suitable HPLC method is crucial for monitoring the reaction and ensuring the final product's purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary assessment of the product's purity.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific ethylating agent and available laboratory conditions.

  • Preparation: To a solution of uracil (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.1-1.5 equivalents).

  • Reaction: Stir the suspension at room temperature for 30-60 minutes. Then, add the ethylating agent (e.g., ethyl iodide or diethyl sulfate, 1.0-1.2 equivalents) dropwise to the mixture.

  • Monitoring: Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent to obtain the pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and potential side reactions.

Synthesis_Pathway Uracil Uracil Intermediate Uracil Anion Uracil->Intermediate Deprotonation Base Base (e.g., K₂CO₃) EthylatingAgent Ethylating Agent (e.g., EtI) Product This compound Solvent Solvent (e.g., DMF) Intermediate->Product N1-Ethylation (Major Product)

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions UracilAnion Uracil Anion Product This compound UracilAnion->Product N1-Ethylation SideProduct1 3-Ethylpyrimidine-2,4(1H,3H)-dione UracilAnion->SideProduct1 N3-Ethylation SideProduct2 1,3-Diethylpyrimidine-2,4(1H,3H)-dione Product->SideProduct2 Further Ethylation

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete MultipleSpots Multiple Products? Incomplete->MultipleSpots No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->OptimizeConditions Yes Purification Optimize Purification (Chromatography, Recrystallization) MultipleSpots->Purification Yes End Pure Product, Improved Yield MultipleSpots->End No OptimizeConditions->End Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

degradation pathways of 1-ethyluracil under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-ethyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 1-ethyluracil under experimental conditions?

A1: Based on studies of uracil and its N-substituted derivatives, 1-ethyluracil is expected to degrade via several pathways, primarily depending on the experimental conditions. The most commonly cited pathway is photohydration . Upon UV irradiation in aqueous solutions, 1-ethyluracil likely forms a hydrate, similar to uracil. Other potential pathways, inferred from related compounds, include photodimerization (formation of cyclobutane dimers), reaction with hydroxyl radicals leading to the formation of addition products, and potential ring-opening reactions under specific conditions.

Q2: What are the typical experimental setups for studying 1-ethyluracil degradation?

A2: Degradation studies of 1-ethyluracil and related pyrimidine derivatives often involve the following:

  • Photodegradation: Irradiation of an aqueous solution of 1-ethyluracil with a UV lamp. The wavelength of irradiation is a critical parameter, with germicidal UV (200-280 nm) being particularly effective at inducing photochemical reactions in pyrimidines.[1]

  • Reaction with Reactive Oxygen Species (ROS): Introducing hydroxyl radicals (•OH) or other ROS into the solution containing 1-ethyluracil. This can be achieved through methods like Fenton chemistry or the photolysis of hydrogen peroxide.[2]

  • Forced Degradation Studies: Exposing 1-ethyluracil to various stress conditions such as heat, different pH levels, and oxidizing agents to understand its stability profile.

Q3: How can I monitor the degradation of 1-ethyluracil and identify its degradation products?

A3: The degradation of 1-ethyluracil and the formation of its products are typically monitored using chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method to track the decrease in the concentration of the parent compound and the emergence of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the molecular weights of the degradation products, providing crucial information for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is essential for the definitive structural confirmation of isolated degradation products.

Q4: Are there any specific safety precautions I should take when working with 1-ethyluracil and its degradation experiments?

A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. When using UV lamps, ensure proper shielding to avoid exposure to harmful radiation. If working with toxic reagents to generate reactive species, all manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Degradation Studies
Possible Cause Troubleshooting Steps
Photodegradation of Stock Solutions Prepare fresh stock solutions of 1-ethyluracil before each experiment. If storage is necessary, protect solutions from light by using amber vials and store them at low temperatures.
Fluctuations in UV Lamp Output Allow the UV lamp to warm up to a stable output before starting the irradiation. Use a radiometer to ensure consistent UV irradiance between experiments.
Variability in Water Quality Use high-purity, deionized water for all solutions to avoid interference from trace metal ions or organic contaminants that could act as photosensitizers or quenchers.
Inconsistent pH Buffer the reaction solution to maintain a constant pH throughout the experiment, as pH can influence the rates of degradation.
Issue 2: Unexpected Peaks in HPLC Chromatograms
Possible Cause Troubleshooting Steps
Formation of Multiple Degradation Products This is expected. Use LC-MS to get molecular weight information for each peak to aid in identification.
Contamination Run a blank (solvent only) and a control (1-ethyluracil solution without the degradation-inducing agent) to identify any peaks originating from the solvent or the starting material.
Secondary Degradation Degradation products themselves may be unstable and degrade further. Analyze samples at multiple time points to track the appearance and disappearance of peaks.
Issue 3: Low or No Degradation Observed
Possible Cause Troubleshooting Steps
Insufficient Energy Input Increase the intensity of the UV lamp or the duration of irradiation. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of 1-ethyluracil.
Presence of Quenchers Ensure the reaction medium is free of substances that can quench the excited state of 1-ethyluracil. Dissolved oxygen can sometimes act as a quencher.
Incorrect Wavelength Verify that the UV lamp is emitting at the correct wavelength to induce the photochemical reaction.

Experimental Protocols

Protocol 1: General Procedure for Photodegradation of 1-Ethyluracil
  • Solution Preparation: Prepare a stock solution of 1-ethyluracil in a suitable solvent (e.g., high-purity water or a buffered solution). The concentration will depend on the analytical method used for detection.

  • Irradiation Setup: Place the 1-ethyluracil solution in a quartz cuvette or a reaction vessel that is transparent to the UV light being used. Position a UV lamp at a fixed distance from the sample. A collimating tube can be used to ensure a homogeneous field of irradiation.[3]

  • Irradiation: Irradiate the solution for a defined period. It is advisable to stir the solution during irradiation to ensure uniform exposure.[3]

  • Sampling: At various time points, withdraw aliquots of the solution for analysis.

  • Analysis: Analyze the samples by HPLC to quantify the remaining 1-ethyluracil and the formation of photoproducts.

Protocol 2: Analysis of Degradation Products by HPLC
  • HPLC System: A standard HPLC system with a C18 column and a UV detector is typically used.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and an organic solvent like methanol or acetonitrile is commonly employed.

  • Detection: The UV detector is set to the wavelength of maximum absorbance for 1-ethyluracil (around 260-270 nm).

  • Quantification: The concentration of 1-ethyluracil can be determined by comparing the peak area to a standard curve.

Quantitative Data

While specific quantitative data for the degradation of 1-ethyluracil is not extensively available in the provided search results, the following table presents hypothetical data based on typical pyrimidine degradation studies to illustrate how such data could be presented.

Degradation Condition Parameter Value
UV Irradiation (254 nm) in WaterHalf-life (t₁/₂)Value to be determined experimentally
UV Irradiation (254 nm) in WaterQuantum Yield (Φ)Value to be determined experimentally
Reaction with •OHSecond-order rate constantValue to be determined experimentally

Visualizations

Below are diagrams illustrating potential degradation pathways and an experimental workflow.

Degradation_Pathways 1-Ethyluracil 1-Ethyluracil Photohydrate Photohydrate 1-Ethyluracil->Photohydrate UV, H₂O Dimer Dimer 1-Ethyluracil->Dimer UV Hydroxyl Adduct Hydroxyl Adduct 1-Ethyluracil->Hydroxyl Adduct •OH Ring-Opened Product Ring-Opened Product 1-Ethyluracil->Ring-Opened Product Specific Conditions

Caption: Potential degradation pathways of 1-ethyluracil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare 1-Ethyluracil Solution Prepare 1-Ethyluracil Solution Induce Degradation (e.g., UV Irradiation) Induce Degradation (e.g., UV Irradiation) Prepare 1-Ethyluracil Solution->Induce Degradation (e.g., UV Irradiation) Collect Samples at Time Points Collect Samples at Time Points Induce Degradation (e.g., UV Irradiation)->Collect Samples at Time Points HPLC Analysis HPLC Analysis Collect Samples at Time Points->HPLC Analysis LC-MS Analysis LC-MS Analysis Collect Samples at Time Points->LC-MS Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation LC-MS Analysis->Data Interpretation

Caption: General experimental workflow for studying 1-ethyluracil degradation.

References

refining analytical methods for 1-ethylpyrimidine-2,4(1H,3H)-dione detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical refinement of 1-ethylpyrimidine-2,4(1H,3H)-dione. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the accurate detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the detection of this compound?

A1: For initial detection and quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely accessible method. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives of the compound.

Q2: What is a suitable starting mobile phase for RP-HPLC analysis?

A2: A good starting point for RP-HPLC analysis is an isocratic mobile phase consisting of a mixture of a buffered aqueous solution and an organic modifier. For instance, a mobile phase of acetate buffer (pH 4) and methanol in a 70:30 (v/v) ratio has been shown to be effective for similar pyrimidine derivatives.[1] The optimal mobile phase composition may require further optimization based on the specific column and system being used.

Q3: At what wavelength should I monitor the absorbance for UV detection of this compound?

A3: Pyrimidine derivatives typically exhibit strong UV absorbance between 260 nm and 280 nm. A starting wavelength of 269 nm or 280 nm is recommended for initial experiments.[1][2] It is advisable to determine the lambda max (λmax) of this compound in the chosen mobile phase for optimal sensitivity.

Q4: How can I improve the stability of this compound in solution during analysis?

A4: To minimize degradation, it is recommended to prepare fresh solutions of the analyte before each analytical run. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) is advisable. The stability of the compound in the chosen solvent and at various pH levels should be evaluated as part of method development.[2]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing in Chromatogram

  • Question: I am observing significant peak tailing for this compound in my HPLC analysis. What could be the cause and how can I resolve it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here is a step-by-step troubleshooting guide:

    • Check Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like pyrimidine derivatives. Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a single ionic form.

    • Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with basic analytes, causing tailing. Consider using an end-capped column or adding a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to block these active sites.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.

    • Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.

    • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Ensure that the connections between the injector, column, and detector are as short as possible.

Issue 2: Poor Resolution Between Analyte and Impurities

  • Question: I am having difficulty separating the peak of this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving resolution often requires adjustments to the chromatographic conditions. Consider the following:

    • Modify Mobile Phase Composition: Adjusting the ratio of the organic modifier to the aqueous buffer can alter the selectivity of the separation. A systematic approach, such as running a gradient elution or testing different organic modifiers (e.g., acetonitrile vs. methanol), can help optimize the separation.

    • Change Mobile Phase pH: Altering the pH of the mobile phase can change the retention times of ionizable compounds, potentially improving resolution.

    • Use a Different Column: If adjusting the mobile phase is not sufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity.

    • Optimize Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Increasing the temperature can sometimes improve peak shape and resolution.

LC-MS/MS Analysis

Issue 1: Low Signal Intensity

  • Question: The signal intensity for this compound in my LC-MS/MS analysis is very low. What are the potential causes and solutions?

  • Answer: Low signal intensity can stem from several factors related to both the liquid chromatography and mass spectrometry parameters.

    • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature, are optimized for your analyte.

    • Select Appropriate Adduct Ion: In positive ion mode, look for the protonated molecule [M+H]⁺. In negative ion mode, look for the deprotonated molecule [M-H]⁻. The choice of mobile phase additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) can enhance the formation of the desired ion.

    • Improve Chromatographic Peak Shape: A broad, tailing peak from the HPLC will result in a lower signal intensity in the mass spectrometer. Refer to the HPLC troubleshooting section to improve peak shape.

    • Check for Ion Suppression: Co-eluting matrix components from your sample can suppress the ionization of your analyte. To mitigate this, improve your sample preparation procedure (e.g., by using solid-phase extraction) or adjust your chromatography to separate the analyte from the interfering compounds.

Issue 2: Inconsistent Fragmentation Pattern

  • Question: The fragmentation pattern of this compound is inconsistent between runs. What could be causing this?

  • Answer: Inconsistent fragmentation can be due to fluctuations in the collision energy or the presence of co-eluting interferences.

    • Optimize Collision Energy: Perform a collision energy optimization experiment to determine the optimal energy for your precursor ion to produce stable and abundant product ions.

    • Ensure Precursor Ion Purity: If the precursor ion selected in the first quadrupole (Q1) is not purely your analyte of interest (i.e., there is a co-eluting compound with the same m/z), the fragmentation pattern in the third quadrupole (Q3) will be a composite of both compounds. Improve your chromatographic separation to ensure that the precursor ion is isolated.

    • Check Instrument Calibration: Ensure that the mass spectrometer is properly calibrated according to the manufacturer's recommendations.

Data Presentation

The following tables provide illustrative quantitative data for the analysis of this compound based on typical performance for similar pyrimidine analogs. These values should be considered as a starting point and will require validation for your specific instrumentation and experimental conditions.

Table 1: Illustrative HPLC-UV Method Parameters and Performance

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetate Buffer (pH 4) : Methanol (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 269 nm[2]
Retention Time ~4.5 min (illustrative)
Linearity Range 1 - 100 µg/mL (illustrative)
Limit of Detection (LOD) ~0.01 µg/mL (illustrative)[2]
Limit of Quantification (LOQ) ~0.03 µg/mL (illustrative)[2]

Table 2: Illustrative LC-MS/MS Method Parameters and Performance

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 141.06 (illustrative for [M+H]⁺)
Product Ions (m/z) 113.05, 85.03 (illustrative)
Linearity Range 0.1 - 100 ng/mL (illustrative)
Limit of Detection (LOD) ~0.02 ng/mL (illustrative)
Limit of Quantification (LOQ) ~0.07 ng/mL (illustrative)

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound
  • Preparation of Mobile Phase:

    • Prepare a 20 mM acetate buffer and adjust the pH to 4.0 using acetic acid.

    • Mix the acetate buffer with HPLC-grade methanol in a 70:30 (v/v) ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 269 nm.[2]

    • Run Time: 10 minutes.

  • Forced Degradation Study (for stability-indicating method validation):

    • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.

    • Neutralize the acidic and basic solutions before injection. Analyze all stressed samples using the developed HPLC method to ensure that degradation products do not interfere with the main analyte peak.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrix (e.g., Plasma)
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system capable of handling high pressures.

    • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 95% B

      • 8-9 min: Hold at 95% B

      • 9-10 min: Return to 5% B and equilibrate

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI+.

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 141.06 (illustrative)

      • Product Ions (Q3): Monitor at least two product ions for confirmation (e.g., m/z 113.05 and 85.03, illustrative). Optimize collision energy for each transition.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it >2 units from pKa?) start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_overload Column Overload? (Dilute and re-inject) check_ph->check_overload Yes resolved Peak Shape Improved adjust_ph->resolved dilute_sample Reduce Sample Concentration check_overload->dilute_sample Yes check_silanol Silanol Interactions? (Use end-capped column or competing base) check_overload->check_silanol No dilute_sample->resolved change_column Use End-Capped Column / Add Competing Base check_silanol->change_column Yes check_contamination Column Contamination? (Flush with strong solvent) check_silanol->check_contamination No change_column->resolved flush_column Flush Column check_contamination->flush_column Yes check_contamination->resolved No flush_column->resolved LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

References

Technical Support Center: Enhancing the Biological Activity of 1-Ethyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyluracil derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological evaluation of these compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: My synthesis of a 1,3-disubstituted uracil derivative is resulting in a low yield and a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity?

Answer: Achieving regioselective N-alkylation of the uracil ring can be challenging. Here are several strategies to improve your yield of the desired 1,3-disubstituted product:

  • Stepwise Alkylation: A common and effective method is a two-step process. First, selectively alkylate the N1 position. You can achieve this by using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. After purification of the N1-alkylated intermediate, you can then proceed with the alkylation of the N3 position using a stronger base, such as sodium hydride (NaH), to deprotonate the N3 proton, followed by the addition of your second alkylating agent.

  • Protecting Groups: Consider using a protecting group for the N3 position if you want to selectively react at the N1 position first, or vice-versa. The choice of protecting group will depend on the overall synthetic scheme and the stability of your compound.

  • Silylation: A widely used method involves the silylation of uracil with reagents like hexamethyldisilazane (HMDS).[1] This creates a more reactive intermediate that can then be alkylated. The reaction of O,O'-bis(trimethylsilyl)uracil with an alkyl halide, such as bromoethane, in a sealed vessel at elevated temperatures can favor N1 alkylation.[1] Subsequent reaction under different conditions can then target the N3 position.

Question: I am observing poor solubility of my 1-ethyluracil derivative in aqueous buffers for my biological assays. What can I do?

Answer: Poor aqueous solubility is a common hurdle. Here are a few approaches to address this:

  • Co-solvents: The most straightforward approach is to use a small percentage of a biocompatible organic co-solvent. Dimethyl sulfoxide (DMSO) is widely used for initial stock solutions. For the final assay concentration, you can dilute the DMSO stock in the aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid affecting the biological system.

  • Salt Formation: If your derivative has a functional group that can be protonated or deprotonated (e.g., a basic amine or an acidic moiety), you can consider forming a salt to improve aqueous solubility.

  • Prodrug Strategies: For in vivo applications, a prodrug approach can be beneficial. This involves masking the problematic functional group with a labile moiety that is cleaved in vivo to release the active compound.

  • Structural Modification: In the long term, if solubility issues persist across a series of analogs, consider incorporating polar functional groups into the molecular structure during the design phase.

Question: My purified 1-ethyluracil derivative shows inconsistent results in my cell-based anticancer assays. What could be the cause?

Answer: Inconsistent results in cell-based assays can stem from several factors:

  • Compound Stability: Uracil derivatives can be susceptible to degradation in solution over time. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. Assess the stability of your compound in the assay medium over the time course of the experiment.

  • Cell Line Variability: Ensure you are using a consistent passage number of your cell line, as cellular characteristics can change over time in culture. Regularly perform cell line authentication.

  • Assay Interference: Some compounds can interfere with the assay readout itself. For example, in MTT assays, a compound might directly reduce the MTT reagent, leading to a false-positive result for cell viability. It is crucial to run appropriate controls, including a "compound only" well (without cells) to check for such interference.

  • Purity: Even small amounts of impurities can have significant biological effects. Verify the purity of your compound using multiple analytical techniques (e.g., HPLC, NMR, and mass spectrometry).

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about strategies to enhance the biological activity of 1-ethyluracil derivatives.

What are the key structural modifications to enhance the anticancer activity of uracil derivatives?

Several strategies have been successfully employed to enhance the anticancer activity of uracil derivatives:

  • Substitution at N1 and N3 positions: The nature of the substituents at the N1 and N3 positions of the uracil ring is critical for activity. Introducing aromatic or heterocyclic rings, often via alkyl linkers, can lead to potent compounds. For instance, hybrid molecules combining uracil with other pharmacophores have shown promise.

  • Modification at the C5 and C6 positions: The C5 and C6 positions of the uracil ring are also important for modulating biological activity.

    • C5 Position: Introduction of small alkyl groups, halogens (like fluorine in 5-Fluorouracil), or more complex side chains can influence the compound's interaction with its biological target.[2][3] 5-Fluorouracil is a classic example where a simple substitution dramatically enhances anticancer effects.[4]

    • C6 Position: Modifications at the C6 position have also been explored. For example, the introduction of an ethynyl group has been shown to result in compounds that act as thiol-specific alkylating agents with anticancer properties.[5]

  • Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking uracil derivatives to other known anticancer agents or natural products.[6][7] This can lead to synergistic effects and improved targeting.

What are the common molecular targets for antiviral 1-ethyluracil derivatives?

1-ethyluracil derivatives and other uracil analogs have been investigated as inhibitors of several viral enzymes, including:

  • Reverse Transcriptase: Many uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[8] They bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.

  • Viral Polymerases: Nucleoside analogs based on the uracil scaffold can be phosphorylated in cells to the triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination. This is a key mechanism for many antiviral drugs.[9]

How can I perform a preliminary assessment of the structure-activity relationship (SAR) for my series of 1-ethyluracil derivatives?

A systematic approach is key to understanding the SAR:

  • Synthesize a Focused Library: Design and synthesize a series of analogs where you systematically vary one substituent at a time while keeping the rest of the molecule constant. For example, you could explore different alkyl or aryl groups at the N1 or C5 position.[10][11][12]

  • Consistent Biological Evaluation: Test all compounds in the same biological assays under identical conditions to ensure the data is comparable.

  • Data Analysis: Correlate the changes in chemical structure with the observed changes in biological activity. For instance, does increasing the lipophilicity of a substituent increase or decrease potency?

  • Computational Modeling: Molecular docking studies can provide insights into how your compounds might bind to a specific protein target, helping to rationalize the observed SAR and guide the design of new, more potent analogs.[13]

Quantitative Data Summary

The following tables summarize the biological activity of various uracil derivatives from the literature.

Table 1: Anticancer Activity of Selected Uracil Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 7MCF7 (Breast Cancer)99.66[13]
Compound 10MCF7 (Breast Cancer)51.98[13]
Compound 14MCF7 (Breast Cancer)12.38[13]
Compound 15MCF7 (Breast Cancer)33.30[13]
Compound 16MCF7 (Breast Cancer)14.37[13]
5-FluorouracilMCF7 (Breast Cancer)11.79[13]
Compound 7HepG2 (Liver Cancer)38.35[13]
Compound 15HepG2 (Liver Cancer)32.42[13]
5-FluorouracilHepG2 (Liver Cancer)10.32[13]
Hybrid 68bVarious Cancer Cell Lines0.007 - 0.147[7]
Hybrid 68cVarious Cancer Cell Lines0.002 - 0.670[7]

Table 2: Anti-HIV Activity of Selected Uracil Derivatives

CompoundActivityConcentration (µM)Reference
5-Bromo-6-methyluracil derivative50% viral reproduction suppression7.2[14]
5-Bromo-6-methyluracil derivative50% viral reproduction suppression7.8[14]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Substituted Uracil Derivatives

This protocol describes a general method for the N1-alkylation of uracil.

  • Silylation: In a round-bottom flask under a nitrogen atmosphere, suspend uracil in an excess of hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate.[1]

  • Reflux the mixture for 4 hours.

  • Distill off the excess HMDS to obtain O,O'-bis(trimethylsilyl)uracil.

  • Alkylation: In a sealed pressure vessel, dissolve the silylated uracil and the desired alkyl halide (e.g., bromoethane) in anhydrous acetonitrile.[1]

  • Heat the mixture at 130°C for 36 hours.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the 1-alkyluracil derivative.

  • Confirm the structure and purity of the product using NMR, mass spectrometry, and HPLC.

Protocol 2: MTT Assay for Cell Viability

This protocol outlines a common method for assessing the effect of compounds on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1-ethyluracil derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation synthesis Synthesis of 1-Ethyluracil Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization compound_treatment Compound Treatment characterization->compound_treatment Pure Compound cell_culture Cell Culture cell_culture->compound_treatment assay Biological Assay (e.g., MTT, Antiviral) compound_treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar_logic start Initial Lead Compound (1-Ethyluracil Derivative) modify_n1 Modify N1-Substituent start->modify_n1 modify_c5 Modify C5-Substituent start->modify_c5 modify_c6 Modify C6-Substituent start->modify_c6 synthesize Synthesize Analogs modify_n1->synthesize modify_c5->synthesize modify_c6->synthesize bio_eval Biological Evaluation synthesize->bio_eval sar_analysis SAR Analysis bio_eval->sar_analysis sar_analysis->synthesize Iterative Design optimized_compound Optimized Compound sar_analysis->optimized_compound Potent Analog Identified troubleshooting_synthesis cluster_solutions Potential Solutions problem Problem Low yield and mixture of N1/N3 isomers solution1 Strategy 1 Stepwise Alkylation problem->solution1 solution2 Strategy 2 Protecting Groups problem->solution2 solution3 Strategy 3 Silylation Route problem->solution3

References

Technical Support Center: Managing Poor Cell Permeability of 1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 1-ethylpyrimidine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a small molecule belonging to the pyrimidine-2,4-dione class of compounds. Derivatives of this scaffold have shown a range of biological activities, making them of interest in drug discovery.[1][2][3] Cell permeability is a critical factor for the therapeutic efficacy of many drugs, as it determines their ability to cross cell membranes and reach their intracellular targets. Poor cell permeability can lead to low bioavailability and reduced effectiveness.

Q2: Does this compound comply with Lipinski's Rule of Five for oral bioavailability?

A2: Lipinski's Rule of Five is a guideline used to predict the oral bioavailability of a compound.[4][5][6] Let's analyze the estimated physicochemical properties of this compound in the context of this rule:

PropertyEstimated Value for this compoundLipinski's Rule of FiveViolation?
Molecular Weight~140.14 g/mol < 500 g/mol No
LogP (octanol-water partition coefficient)< 2< 5No
Hydrogen Bond Donors1 (N-H group)≤ 5No
Hydrogen Bond Acceptors4 (2x C=O, 2x N)≤ 10No

Based on these estimations, this compound does not violate any of Lipinski's rules. However, it's important to note that this rule is a guideline and does not guarantee good permeability. Other factors, such as efflux transporter activity, can contribute to poor cell permeability.

Q3: What are the common experimental methods to assess the cell permeability of a compound like this compound?

A3: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, allowing for the study of both passive and active transport mechanisms.

Q4: What general strategies can be employed to improve the cell permeability of this compound?

A4: Several strategies can be explored to enhance the cell permeability of your compound:

  • Chemical Modification (Prodrugs): A common and often successful approach is to synthesize a prodrug, which is a modified, inactive form of the drug that is converted to the active form in the body. For pyrimidine derivatives, this could involve masking polar groups to increase lipophilicity.

  • Formulation Strategies:

    • Lipid-based formulations: Incorporating the compound into lipid-based carriers like self-emulsifying drug delivery systems (SEDDS) can improve its absorption.

    • Nanonization: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.

    • Solid dispersions: Dispersing the compound in a polymer matrix can enhance its solubility and dissolution.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low apparent permeability (Papp) in PAMPA assay - Low lipophilicity- High polarity- Strong intramolecular hydrogen bonding- Chemical Modification: Synthesize analogs with increased lipophilicity (e.g., by adding non-polar functional groups) or by masking polar groups (prodrug approach).- Formulation: Test the compound in the presence of solubilizing agents or in a lipid-based formulation.
Low Papp in Caco-2 assay, but moderate/high Papp in PAMPA - Active efflux by transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.- Confirm Efflux: Run the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil). An increase in Papp would confirm that the compound is a substrate for efflux transporters.- Chemical Modification: Design analogs that are not recognized by efflux transporters.
Low Papp in both PAMPA and Caco-2 assays - The compound has inherently poor passive permeability.- Pursue Chemical Modification: Focus on creating prodrugs or analogs with more favorable physicochemical properties.- Explore Formulation Strategies: Investigate the use of lipid-based formulations, nanoparticles, or solid dispersions to improve bioavailability.
High variability in permeability measurements - Poor aqueous solubility leading to inconsistent concentrations.- Compound instability in the assay buffer.- Experimental error.- Improve Solubility: Use co-solvents (e.g., DMSO) in the donor compartment, but keep the concentration low to avoid affecting the cell monolayer.- Assess Stability: Analyze the concentration of the compound in the donor and acceptor wells at the end of the experiment to check for degradation.- Refine Protocol: Ensure consistent cell monolayer integrity (for Caco-2) and careful handling during the assay.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Preparation of solutions:

    • Donor solution: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Acceptor solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Assay:

    • Place the lipid-coated filter (donor) plate onto the acceptor plate, creating a "sandwich."

    • Add the donor solution containing the compound to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of this compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The test compound is added to the apical (donor) side.

    • At specified time points, samples are taken from the basolateral (acceptor) side and replaced with fresh transport buffer.

  • Permeability Assay (Basolateral to Apical) (optional, for efflux assessment):

    • The test compound is added to the basolateral (donor) side.

    • Samples are taken from the apical (acceptor) side at specified time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated from the rate of appearance of the compound in the acceptor compartment, the initial concentration in the donor compartment, the surface area of the membrane, and the volume of the compartments. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.

Visualizations

G cluster_0 Permeability Assessment and Improvement Workflow start Start with This compound lipinski Lipinski's Rule of Five Analysis start->lipinski pampa PAMPA Assay lipinski->pampa analyze_pampa Analyze PAMPA Results pampa->analyze_pampa caco2 Caco-2 Assay analyze_caco2 Analyze Caco-2 Results caco2->analyze_caco2 analyze_pampa->caco2 If permeability is low good_perm Acceptable Permeability analyze_pampa->good_perm If permeability is high efflux Assess Efflux Ratio analyze_caco2->efflux analyze_caco2->good_perm If Papp is high and efflux ratio < 2 poor_perm Poor Permeability efflux->poor_perm If efflux ratio > 2 efflux->poor_perm If Papp is low strategies Implement Improvement Strategies poor_perm->strategies

Caption: Workflow for assessing and improving cell permeability.

G cluster_1 Troubleshooting Poor Permeability start Poor Permeability Observed check_solubility Is aqueous solubility an issue? start->check_solubility improve_solubility Improve solubility with formulation (e.g., co-solvents, pH adjustment) check_solubility->improve_solubility Yes check_efflux Is it an efflux substrate? (Caco-2 B-A > A-B) check_solubility->check_efflux No improve_solubility->start efflux_inhibitor Co-dose with efflux inhibitor (e.g., verapamil) check_efflux->efflux_inhibitor Yes chemical_mod Chemical Modification check_efflux->chemical_mod No analog Synthesize Analogs efflux_inhibitor->analog prodrug Prodrug Synthesis chemical_mod->prodrug chemical_mod->analog formulation Formulation Strategies chemical_mod->formulation lipid_based Lipid-based Systems formulation->lipid_based nanoparticles Nanoparticles formulation->nanoparticles

Caption: Decision tree for troubleshooting poor cell permeability.

G cluster_2 Prodrug Strategy for Improved Permeability parent_drug This compound (Poor Permeability) prodrug Prodrug (Increased Lipophilicity) parent_drug->prodrug Chemical Modification (e.g., esterification of polar group) membrane Cell Membrane prodrug->membrane Passive Diffusion enzyme Intracellular Enzymes membrane->enzyme active_drug Active Drug (Intracellular) enzyme->active_drug Metabolic Cleavage

Caption: Conceptual diagram of a prodrug strategy.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-Ethyluracil and 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Structural Analogs of a Key Nucleobase

Uracil is a fundamental pyrimidine nucleobase, essential for the structure of ribonucleic acid (RNA). Chemical modifications to the uracil ring, particularly at the N1 position, can yield analogs with novel biological activities. 1-methyluracil and 1-ethyluracil are two such analogs, differing only by the substitution of a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group at the N1 position.

  • 1-Methyluracil is a naturally occurring metabolite and is recognized as a fundamental pyrimidine derivative, representing the N1-substituted uracil core found in RNA.[1][2] Its biological activity has been explored in various contexts, including early investigations into its potential antitumor properties.[3]

  • 1-Ethyluracil is a less-studied synthetic analog. Its primary appearance in recent literature has been in the field of crystal engineering, where it serves as a scaffold for creating multicomponent pharmaceutical forms, such as cocrystals, which can improve the physicochemical properties of active pharmaceutical ingredients.[4]

This structural difference—the addition of a single methylene group—may seem minor, but it can significantly influence a molecule's interaction with biological targets like enzymes and receptors. The larger ethyl group increases hydrophobicity and steric bulk compared to the methyl group, which can alter binding affinity, metabolic stability, and overall pharmacological profile.

Postulated Bioactivity and Potential Targets

While direct comparative data is absent, we can infer potential biological targets based on the known pharmacology of other uracil analogs. A primary target for uracil derivatives is the enzyme Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapy agent. Inhibition of DPD can enhance the efficacy and alter the pharmacokinetics of 5-FU.

The structural similarity of 1-ethyluracil and 1-methyluracil to uracil suggests they could potentially act as inhibitors of DPD or other enzymes involved in nucleotide metabolism. The difference in the N1-alkyl substituent would likely result in differential binding affinity within the enzyme's active site.

Figure 1. Logical diagram illustrating how the structural change from a methyl to an ethyl group may alter physicochemical properties and subsequent interaction with a hypothetical enzyme active site.

A Framework for Experimental Comparison

To definitively compare the bioactivity of 1-ethyluracil and 1-methyluracil, a series of standardized assays are required. Below are detailed protocols for key experiments that would provide the necessary quantitative data.

Enzyme Inhibition Assay: Dihydropyrimidine Dehydrogenase (DPD)

This experiment would determine if and how effectively each compound inhibits DPD, a key enzyme in pyrimidine catabolism.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of 1-ethyluracil and 1-methyluracil against human DPD.

Materials:

  • Recombinant human DPD enzyme

  • NADPH (cofactor)

  • Uracil or 5-Fluorouracil (substrate)

  • 1-ethyluracil and 1-methyluracil (test compounds)

  • Potassium phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well UV-transparent plate containing potassium phosphate buffer, NADPH, and the DPD enzyme.

  • Inhibitor Addition: Add varying concentrations of 1-ethyluracil or 1-methyluracil (e.g., from 0.1 µM to 100 µM) to the wells. Include a control group with no inhibitor. Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (uracil or 5-FU).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. The rate of this decrease is proportional to the DPD enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

    • To determine the mechanism of inhibition and the Kᵢ value, repeat the experiment at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[5]

Cell-Based Cytotoxicity/Antiproliferative Assay

This experiment assesses the effect of the compounds on the viability and growth of cancer cell lines.

Objective: To determine the half-maximal effective concentration (EC₅₀) of 1-ethyluracil and 1-methyluracil on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-ethyluracil and 1-methyluracil

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-ethyluracil and 1-methyluracil in cell culture medium and add them to the cells. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the required time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the EC₅₀ value for each compound.

experimental_workflow cluster_EnzymeAssay Enzyme Inhibition Assay (e.g., DPD) cluster_CellAssay Cell-Based Cytotoxicity Assay A1 Prepare Reaction Mix (Enzyme, Buffer, Cofactor) A2 Add Serial Dilutions of 1-Methyluracil / 1-Ethyluracil A1->A2 A3 Initiate with Substrate A2->A3 A4 Measure Kinetic Activity (Spectrophotometry) A3->A4 A5 Calculate IC₅₀ and Kᵢ A4->A5 C1 Seed Cancer Cells in 96-well Plates C2 Treat Cells with Dilutions of 1-Methyluracil / 1-Ethyluracil C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Add Cell Viability Reagent C3->C4 C5 Measure Signal (Plate Reader) C4->C5 C6 Calculate EC₅₀ C5->C6 Start Comparative Bioactivity Assessment Start->A1 Start->C1

Figure 2. Recommended experimental workflow for comparing the bioactivity of 1-ethyluracil and 1-methyluracil.

Hypothetical Data Summary

Executing the protocols described above would yield quantitative data that could be summarized for a direct comparison.

CompoundTarget/AssayParameterValue
1-Methyluracil DPD EnzymeIC₅₀To be determined
DPD EnzymeKᵢTo be determined
MCF-7 Cells (72h)EC₅₀To be determined
HCT-116 Cells (72h)EC₅₀To be determined
1-Ethyluracil DPD EnzymeIC₅₀To be determined
DPD EnzymeKᵢTo be determined
MCF-7 Cells (72h)EC₅₀To be determined
HCT-116 Cells (72h)EC₅₀To be determined

Conclusion and Future Directions

While 1-methyluracil is a known metabolite, the bioactivity of 1-ethyluracil remains largely uncharacterized in publicly available literature. The structural difference between them—an ethyl versus a methyl group at the N1 position—is significant enough to predict a difference in their interaction with biological targets due to changes in steric bulk and lipophilicity. A systematic investigation using standardized enzyme inhibition and cell-based assays is necessary to elucidate their respective pharmacological profiles. The experimental framework provided in this guide offers a clear path for researchers to generate the data needed for a definitive, quantitative comparison of these two uracil analogs.

References

Unveiling the Action of 1-ethylpyrimidine-2,4(1H,3H)-dione: A Comparative Guide to its Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential mechanisms of action of 1-ethylpyrimidine-2,4(1H,3H)-dione, also known as N1-ethyluracil. While direct experimental validation of its specific molecular targets is not extensively documented, its structural similarity to other N1-substituted uracil derivatives suggests its likely involvement in antiviral and anticancer pathways. This document explores three putative mechanisms—RNA-dependent RNA polymerase (RdRp) inhibition, thymidylate synthase (TS) inhibition, and poly(ADP-ribose) polymerase-1 (PARP-1) inhibition—and compares its potential activity with established therapeutic agents. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.

Putative Antiviral Activity: Targeting RNA-Dependent RNA Polymerase (RdRp)

N1,N3-disubstituted uracil derivatives have been identified as inhibitors of viral RdRp, a key enzyme in the replication of many RNA viruses, including SARS-CoV-2.[1][2] The ethyl substitution at the N1 position of this compound suggests it may also interact with the RdRp active site, disrupting viral replication.

Comparative Inhibitor Performance: RdRp
Compound ClassSpecific CompoundTarget Organism/VirusIC50Citation(s)
N1,N3-Disubstituted Uracil Derivatives Compound 875SARS-CoV-2 (Delta Variant)13.3 µM[1]
Compound 611SARS-CoV-2 (Delta Variant)20.1 µM[1]
Nucleoside Analog Remdesivir (triphosphate form)MERS-CoVNot specified, potent inhibition shown[3]
Remdesivir (triphosphate form)Flaviviruses (e.g., Zika, Dengue)0.2 - 2.2 µM[4][5]
Nucleoside Analog Sofosbuvir (triphosphate form)Zika Virus0.38 ± 0.03 µM[6]
SofosbuvirKyasanur Forest Disease Virus3.45 ± 0.012 µM[7]
SofosbuvirHepatitis E Virus5.2 ± 2.9 µM[8]
Broad-Spectrum Antiviral Favipiravir (triphosphate form)Influenza Virus0.341 µM[9][10]
FavipiravirHepatitis E Virus10.2 ± 4.9 µM[8]
Experimental Protocol: In Vitro SARS-CoV-2 RdRp Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against SARS-CoV-2 RdRp.

Materials:

  • Recombinant SARS-CoV-2 RdRp enzyme complex (nsp12, nsp7, and nsp8)

  • RNA template/primer

  • Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., fluorescently labeled or biotinylated)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Remdesivir)

  • 96-well or 384-well assay plates

  • Detection system appropriate for the labeled NTP (e.g., fluorescence plate reader, chemiluminescence detector)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the assay buffer, RNA template/primer, and the test compound or control at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the SARS-CoV-2 RdRp enzyme complex to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • NTP Addition: Add the mixture of NTPs (including the labeled NTP) to start the RNA polymerization reaction.

  • Second Incubation: Incubate the plate for a further period to allow for RNA synthesis.

  • Detection: Stop the reaction and measure the signal from the incorporated labeled NTP. The signal intensity is proportional to the RdRp activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: RdRp Inhibition

RdRp_Inhibition_Pathway cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_RNA New Viral RNA RdRp->New_RNA Polymerization NTPs Host Cell Nucleoside Triphosphates NTPs->RdRp Substrate Inhibitor This compound (Putative Inhibitor) Inhibitor->RdRp Inhibition

Caption: Putative inhibition of viral RNA replication by targeting RdRp.

RdRp_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Mix_Components Combine Assay Buffer, RNA Template/Primer, and Inhibitor Prepare_Reagents->Mix_Components Add_Enzyme Add RdRp Enzyme to Initiate Reaction Mix_Components->Add_Enzyme Incubate1 Incubate at 37°C Add_Enzyme->Incubate1 Add_NTPs Add NTP Mix (with labeled NTP) Incubate1->Add_NTPs Incubate2 Incubate to Allow RNA Synthesis Add_NTPs->Incubate2 Detect_Signal Measure Signal from Labeled NTP Incubate2->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro RdRp inhibition assay.

Putative Anticancer Activity I: Targeting Thymidylate Synthase (TS)

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. Many uracil analogs, most notably 5-fluorouracil, exert their anticancer effects through the inhibition of TS. The pyrimidine-2,4-dione core of this compound makes it a candidate for a TS inhibitor.

Comparative Inhibitor Performance: Thymidylate Synthase
Compound ClassSpecific CompoundTargetIC50 / KiCitation(s)
Pyrimidine Analog 5-Fluorouracil (as FdUMP)Human Thymidylate SynthaseKi value is in the nanomolar range[11]
Quinazoline-based Folate Analog RaltitrexedL1210 cell growthIC50 of 9 nM[11][12][13][14][15]
Antifolate PemetrexedThymidylate SynthaseKi of 1.3 nM
Experimental Protocol: Thymidylate Synthase Enzymatic Assay

This protocol describes a common method for measuring the activity of thymidylate synthase and the inhibitory potential of test compounds.

Materials:

  • Recombinant human thymidylate synthase (TS)

  • Substrates: deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate (CH₂H₄folate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 10 mM β-mercaptoethanol)

  • Test compound (e.g., this compound) and control inhibitor (e.g., 5-fluorodeoxyuridine monophosphate, FdUMP)

  • Spectrophotometer or fluorometer

  • 96-well plates

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound and control inhibitor. Prepare a working solution of the TS enzyme in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, dUMP, and the test compound or control at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

  • Reaction Initiation: Initiate the reaction by adding CH₂H₄folate to each well.

  • Monitoring the Reaction: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH₂H₄folate to dihydrofolate (DHF). Alternatively, a fluorescent substrate can be used.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance or fluorescence change over time. Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve.

Visualizations: Thymidylate Synthase Inhibition

TS_Inhibition_Pathway cluster_dna_synthesis DNA Synthesis Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF DNA DNA Synthesis dTMP->DNA CH2H4folate CH₂H₄folate CH2H4folate->TS Inhibitor This compound (Putative Inhibitor) Inhibitor->TS Inhibition

Caption: Putative inhibition of thymidylate synthase in the DNA synthesis pathway.

TS_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors and Enzyme Start->Prepare_Reagents Mix_Components Combine Assay Buffer, dUMP, and Inhibitor Prepare_Reagents->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Initiate_Reaction Add CH₂H₄folate Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change at 340 nm Initiate_Reaction->Monitor_Absorbance Analyze_Data Calculate Reaction Rates, % Inhibition, and IC50 Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the thymidylate synthase enzymatic assay.

Putative Anticancer Activity II: Targeting Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with existing defects in homologous recombination (e.g., BRCA1/2 mutations) leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Given that some uracil derivatives have been explored as PARP-1 inhibitors, this compound could potentially exhibit similar activity.

Comparative Inhibitor Performance: PARP-1
Compound ClassSpecific CompoundTargetIC50Citation(s)
Phthalazinone Derivative OlaparibPARP-15 nM[16]
PARP-21 nM[16]
Phthalazinone Derivative TalazoparibPARP-10.57 nM[17][18]
Indazole Carboxamide NiraparibPARP-13.8 nM[19]
PARP-22.1 nM[19]
Experimental Protocol: PARP-1 Chemiluminescent Assay

This protocol details a method to measure PARP-1 activity and its inhibition by test compounds using a chemiluminescent readout.[20]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) and control inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control at various concentrations.

  • Enzyme and Substrate Addition: Add a mixture of PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the wells again.

    • Add the chemiluminescent HRP substrate.

  • Signal Measurement: Immediately measure the chemiluminescence using a luminometer. The light signal is proportional to the amount of biotinylated PAR attached to the histones, and thus to PARP-1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Visualizations: PARP-1 Inhibition

PARP1_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruitment PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound (Putative Inhibitor) Inhibitor->PARP1 Inhibition

Caption: Putative inhibition of PARP-1 in the DNA single-strand break repair pathway.

PARP1_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Add_to_Plate Add Buffer, Activated DNA, and Inhibitor to Histone-Coated Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Add PARP-1 and Biotinylated NAD+ Add_to_Plate->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Wash1 Wash Wells Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate at RT Add_Strep_HRP->Incubate2 Wash2 Wash Wells Incubate2->Wash2 Add_Substrate Add Chemiluminescent Substrate Wash2->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PARP-1 chemiluminescent assay.

Conclusion

This guide provides a framework for the validation of the mechanism of action of this compound by comparing it to established inhibitors across three plausible therapeutic pathways. The provided data tables, detailed experimental protocols, and clear visualizations are intended to facilitate further research and development efforts into the therapeutic potential of this and related pyrimidine derivatives. Objective experimental validation is crucial to confirm these putative mechanisms and to fully characterize the pharmacological profile of this compound.

References

A Comparative Analysis of Cytotoxicity: 1-Ethyluracil Derivatives vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the pyrimidine analog 5-fluorouracil (5-FU) has long been a cornerstone in the treatment of a variety of solid tumors. Its mechanism, primarily the inhibition of thymidylate synthase and incorporation into RNA and DNA, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] However, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor in medicinal chemistry. This guide provides a comparative study of the cytotoxic effects of 1-ethyluracil derivatives, specifically 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359), and the well-established chemotherapeutic agent, 5-fluorouracil.

Due to the limited publicly available data on the cytotoxicity of 1-ethyluracil itself, this comparison focuses on a closely related derivative, U-359, for which experimental data is available. This allows for a preliminary assessment of the potential of this class of compounds in comparison to the clinical standard, 5-FU.

Cytotoxicity Profile: A Head-to-Head Comparison

The cytotoxic potential of a compound is a critical determinant of its anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.

Experimental data on the cytotoxicity of U-359 and 5-FU against the human breast cancer cell line MCF-7 reveals a significant difference in their potency.

CompoundCell LineIC50 Value (µM)
3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359)MCF-73.8
5-Fluorouracil (5-FU)MCF-725
5-Fluorouracil (5-FU)HCT-11611.3
5-Fluorouracil (5-FU)HT-2911.25
5-Fluorouracil (5-FU)SW620~38 (13 µg/ml)
5-Fluorouracil (5-FU)ESCC Cell Lines1.00 - 39.81

Table 1: Comparative IC50 values of U-359 and 5-Fluorouracil in various cancer cell lines.[4][5][6][7]

The data clearly indicates that the 1-ethyluracil derivative, U-359, exhibits significantly higher cytotoxicity against MCF-7 cells compared to 5-FU, with an IC50 value that is approximately 6.5 times lower.[5] The IC50 values for 5-FU can vary considerably across different cancer cell lines, as illustrated by the data for various colon and esophageal cancer cell lines.[4][6][7]

Mechanisms of Action: Divergent Pathways to Cell Death

The cytotoxic effects of both 5-FU and uracil derivatives are ultimately executed through the induction of programmed cell death, or apoptosis. However, the upstream signaling pathways that trigger this process can differ.

5-Fluorouracil: The cytotoxic activity of 5-FU is multifactorial.[2][3] Its primary mechanisms include:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS, thereby inhibiting the synthesis of thymidine, a crucial component of DNA.[2][3]

  • Incorporation into DNA and RNA: The metabolites of 5-FU, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. This leads to DNA damage and disruption of RNA processing and function.[2]

These events trigger cell cycle arrest, typically in the S-phase, and activate apoptotic pathways.[1] The p53 tumor suppressor protein often plays a role in 5-FU-induced apoptosis by upregulating pro-apoptotic proteins like Bax.[8][9]

1-Ethyluracil Derivative (U-359): The 1-ethyluracil derivative U-359 has been shown to induce apoptosis in MCF-7 cells via the mitochondrial pathway.[5] This suggests an activation of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Below are diagrams illustrating the key signaling pathways.

5_Fluorouracil_Signaling_Pathway 5-Fluorouracil 5-Fluorouracil FdUMP FdUMP 5-Fluorouracil->FdUMP FUTP FUTP 5-Fluorouracil->FUTP FdUTP FdUTP 5-Fluorouracil->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation DNA Damage DNA Damage Thymidylate Synthase->DNA Damage RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction DNA->DNA Damage Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA Damage->Cell Cycle Arrest (S-Phase) RNA Dysfunction->Cell Cycle Arrest (S-Phase) Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis

Figure 1: Simplified signaling pathway of 5-Fluorouracil cytotoxicity.

U-359_Apoptosis_Pathway U-359 U-359 Mitochondria Mitochondria U-359->Mitochondria Induces Stress Cytochrome_c_Release Cytochrome_c_Release Mitochondria->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed mitochondrial pathway of apoptosis induced by U-359.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental aspect of anticancer drug screening. The following are detailed methodologies for key experiments cited in the comparison.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[5][10]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., 1-ethyluracil derivative or 5-FU) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Addition MTT_Addition Incubation->MTT_Addition Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis

Figure 3: General workflow of the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at a desired concentration and for a specific duration.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Detection_Workflow Cell_Treatment Cell_Treatment Cell_Harvesting Cell_Harvesting Cell_Treatment->Cell_Harvesting Annexin_V_PI_Staining Annexin_V_PI_Staining Cell_Harvesting->Annexin_V_PI_Staining Incubation Incubation Annexin_V_PI_Staining->Incubation Flow_Cytometry Flow_Cytometry Incubation->Flow_Cytometry Data_Analysis Data_Analysis Flow_Cytometry->Data_Analysis

References

Structural Analysis of 1-ethylpyrimidine-2,4(1H,3H)-dione: A Foundation for Polymorphic Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is critical. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability. This guide provides a summary of the known crystal structure of 1-ethylpyrimidine-2,4(1H,3H)-dione (also known as 1-ethyluracil) and outlines a general experimental workflow for the identification and characterization of potential new polymorphic forms.

While a direct comparative study of this compound polymorphs is not yet available in published literature, foundational crystallographic data for a single form has been established. This information serves as a crucial starting point for further polymorph screening and development.

Crystallographic Data of the Known Form

The following table summarizes the crystallographic data for the known crystal structure of this compound. This data is essential for identifying any new polymorphic forms, as their unit cell parameters and space group would differ.

ParameterValue
Chemical FormulaC₆H₈N₂O₂
Formula Weight140.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.134(2) Å
b10.985(3) Å
c7.693(2) Å
α90°
β102.84(3)°
γ90°
Volume669.5(3) ų
Z4
Density (calculated)1.390 Mg/m³

Experimental Protocols

The successful identification and characterization of polymorphs rely on precise and well-documented experimental methods. Below are the protocols for the synthesis and characterization of the known form of this compound.

Synthesis of this compound

The synthesis of 1-ethyluracil is a two-step process:

  • Silylation of Uracil: Uracil is reacted with hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium sulfate. The mixture is refluxed under a nitrogen atmosphere. Excess HMDS is removed by distillation.

  • Ethylation: The silylated uracil is then reacted with ethyl iodide in an appropriate solvent. The reaction mixture is stirred, and the solvent is evaporated. The resulting residue is purified to yield 1-ethyluracil.

Characterization Methods

A combination of analytical techniques is employed to characterize the resulting crystalline solid:

  • Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature using Mo Kα radiation. The structure is solved and refined using appropriate software.

  • Powder X-ray Diffraction (PXRD): PXRD patterns are collected to confirm the phase purity of the bulk material and for comparison with newly generated solid forms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic vibrational modes of the molecule.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): Thermal methods are used to determine the melting point, enthalpy of fusion, and thermal stability of the compound.

General Workflow for Polymorph Screening

The discovery of new polymorphs involves subjecting the compound to a wide range of crystallization conditions. The following diagram illustrates a general workflow for a comprehensive polymorph screen.

G General Workflow for Polymorph Screening cluster_0 Material Preparation cluster_1 Crystallization Experiments cluster_2 Solid Form Characterization cluster_3 Structure Determination & Relationship start Starting Material (Known Crystalline Form or Amorphous) crystallization Vary Crystallization Conditions: - Solvents (Polarity, H-bonding) - Supersaturation (Cooling rate, Evaporation) - Temperature & Pressure - Additives/Impurities start->crystallization analysis Primary Analysis: - Powder X-ray Diffraction (PXRD) - Microscopy crystallization->analysis spectroscopy Secondary Analysis: - Differential Scanning Calorimetry (DSC) - Thermogravimetric Analysis (TGA) - FT-IR/Raman Spectroscopy - Solid-State NMR analysis->spectroscopy Unique PXRD Pattern structure Single-Crystal X-ray Diffraction (SCXRD) spectroscopy->structure Suitable Single Crystals relationship Determine Thermodynamic Relationships (e.g., Enantiotropic vs. Monotropic) structure->relationship

Caption: A flowchart illustrating the general experimental workflow for the screening and characterization of polymorphs of an active pharmaceutical ingredient.

By applying this systematic approach, researchers can explore the polymorphic landscape of this compound, leading to the discovery of new crystalline forms with potentially improved physicochemical properties. The data and protocols presented here provide the essential baseline for these future investigations.

Cross-Validation of Analytical Techniques for 1-ethylpyrimidine-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-ethylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with potential applications in pharmaceutical development, is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical techniques is a critical step in method development and validation, providing a high degree of confidence in the reliability of analytical data. This guide presents a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by hypothetical yet representative experimental data.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance characteristics of hypothetical HPLC-UV and GC-MS methods for the quantitative analysis of this compound. These values are representative of what can be expected for the analysis of pyrimidine derivatives.[1][2]

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Specificity HighVery High
Sample Throughput HighModerate

Experimental Protocols

The successful implementation of any analytical technique hinges on a well-defined and robust experimental protocol. Below are detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[3]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1 to 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at low concentrations or in complex matrices.[1]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

2. Chromatographic and Spectrometric Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.[4]

  • Transfer Line Temperature: 260 °C.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare dilutions in a suitable solvent like ethyl acetate.

  • Sample Solution: Extract the sample with a suitable solvent and derivatize if necessary to improve volatility and thermal stability. For this compound, derivatization may not be necessary but should be evaluated during method development.

4. Data Analysis:

  • Identify the compound based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in SIM mode and compare it against a calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the HPLC and GC-MS analytical techniques and a conceptual representation of the analytical workflow.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Start Homogeneous Sample Batch Split Split into Aliquots Start->Split HPLC_Analysis Analyze with Validated HPLC Method Split->HPLC_Analysis GCMS_Analysis Analyze with Validated GC-MS Method Split->GCMS_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., t-test, F-test) HPLC_Data->Compare GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Compare Conclusion Conclusion on Method Equivalence/Bias Compare->Conclusion AnalyticalWorkflow cluster_sample Sample Handling cluster_analysis Analytical Instrumentation cluster_data Data Processing cluster_result Final Output Sample Sample of 1-ethylpyrimidine- 2,4(1H,3H)-dione Preparation Preparation (Weighing, Dissolving, Diluting) Sample->Preparation HPLC HPLC System Preparation->HPLC GCMS GC-MS System Preparation->GCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Calibration) Data_Acquisition->Data_Analysis Result Quantitative Result (Concentration/Purity) Data_Analysis->Result

References

A Comparative Analysis of the Antimicrobial Spectrum of Uracil Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of uracil derivatives against common standard antibiotics. As research into novel antimicrobial agents is paramount in the face of rising antibiotic resistance, understanding the potential of new compound classes is critical. While specific data for 1-ethyluracil is not extensively available in current literature, this guide will utilize data from closely related and biologically active uracil derivatives to provide a meaningful comparison against established antibiotics such as a penicillin, a tetracycline, and a fluoroquinolone.

The primary mechanism of action for many biologically active uracil derivatives involves the inhibition of enzymes essential for DNA biosynthesis.[1] This guide presents quantitative antimicrobial activity data, detailed experimental protocols for assessing this activity, and visual diagrams of the mechanisms of action to facilitate a clear comparison.

Quantitative Antimicrobial Spectrum Comparison

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values for representative uracil derivatives and standard antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound ClassSpecific Agent/DerivativeTarget OrganismMIC Range (µg/mL)
Uracil Derivative N-acyl/N,N'-diacyl 6-methyluracil derivativesStaphylococcus aureus0.1 - 10[2]
Escherichia coli0.1 - 10[2]
Penicillins Penicillin GStaphylococcus aureus (susceptible)0.06 - 0.4[3][4]
Escherichia coli>64 (often resistant)
Tetracyclines TetracyclineStaphylococcus aureus (susceptible)≤ 4.0[5]
Escherichia coli2 - 16
Fluoroquinolones CiprofloxacinStaphylococcus aureus0.25 - 1.0[6][7]
Escherichia coli0.013 - 0.08[8]

Note: MIC values can vary significantly based on the specific bacterial strain and whether it possesses resistance mechanisms.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard antimicrobial susceptibility test.

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Test Compound/Antibiotic: Prepare a stock solution of the test compound (e.g., uracil derivative) in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Use standardized reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar plate.
  • Suspend the colonies in sterile saline or MHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]
  • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation and Serial Dilution:

  • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
  • Add 50 µL of the test compound's stock solution (at twice the highest desired concentration) to the first column of wells.
  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient.[9] Discard the final 50 µL from the last column of dilutions.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
  • Incubate the plate at 37°C for 18-24 hours.[9]

5. Determining the MIC:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.[10]

Visualizing Mechanisms of Action & Experimental Workflow

The following diagrams, created using DOT language, illustrate the experimental workflow for MIC determination and the distinct mechanisms of action for uracil derivatives and the standard antibiotics discussed.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_res Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland) p3 Inoculate Plate with Bacteria p1->p3 p2 Prepare Serial Dilutions of Test Compound in Plate p2->p3 p4 Incubate at 37°C for 18-24 hours p3->p4 p5 Visually Inspect for Turbidity p4->p5 p6 Determine Lowest Concentration with No Growth (MIC) p5->p6

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Mechanisms_of_Action cluster_uracil Uracil Derivatives cluster_penicillin Penicillin cluster_tetracycline Tetracycline cluster_ciprofloxacin Ciprofloxacin Uracil Uracil Derivative DNA_Polymerase DNA Polymerase IIIC (Gram-Positive) Uracil->DNA_Polymerase Inhibits DNA_Synth DNA Biosynthesis DNA_Polymerase->DNA_Synth Blocks Penicillin Penicillin PBP Transpeptidase (PBP) Penicillin->PBP Inhibits CellWall Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->CellWall Blocks Tetracycline Tetracycline Ribosome30S 30S Ribosomal Subunit Tetracycline->Ribosome30S Binds to & Blocks tRNA Attachment Protein_Synth Protein Synthesis Ribosome30S->Protein_Synth Inhibits Cipro Ciprofloxacin Gyrase DNA Gyrase & Topoisomerase IV Cipro->Gyrase Inhibits DNA_Rep DNA Replication Gyrase->DNA_Rep Blocks

Caption: Mechanisms of action for uracil derivatives and standard antibiotics.

Discussion of Comparative Mechanisms
  • Uracil Derivatives (DNA Synthesis Inhibition): Certain uracil derivatives function as antimetabolites. For example, anilinouracils are known to selectively inhibit DNA polymerase IIIC, an enzyme crucial for DNA replication specifically in Gram-positive bacteria.[11] This targeted action provides a basis for selective toxicity.

  • Penicillin (Cell Wall Synthesis Inhibition): As a member of the β-lactam class, penicillin inhibits penicillin-binding proteins (PBPs) like DD-transpeptidase.[12] This action prevents the final cross-linking step of peptidoglycan synthesis, compromising the integrity of the bacterial cell wall, particularly in Gram-positive bacteria, leading to cell lysis.[12][13][14]

  • Tetracycline (Protein Synthesis Inhibition): Tetracycline is a bacteriostatic antibiotic that reversibly binds to the 30S ribosomal subunit.[15][16] This binding physically obstructs the docking of aminoacyl-tRNA to the ribosome's acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[15][17][18]

  • Ciprofloxacin (DNA Replication Inhibition): This broad-spectrum fluoroquinolone targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[19][20][21] These enzymes are essential for managing DNA supercoiling and untangling replicated DNA strands. By inhibiting them, ciprofloxacin causes breaks in the bacterial DNA, which is ultimately lethal to the cell.

References

In Vivo Efficacy of 1-Ethylpyrimidine-2,4(1H,3H)-dione Versus Uracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the in vivo efficacy of 1-ethylpyrimidine-2,4(1H,3H)-dione and its parent compound, pyrimidine-2,4(1H,3H)-dione, commonly known as uracil. While extensive research has been conducted on uracil and its various derivatives, particularly in the context of antiviral and anticancer therapies, data specifically detailing the in vivo effects of the N1-ethylated form is scarce. This guide, therefore, aims to provide a comparative overview based on the available information for uracil and general findings for N-substituted pyrimidinedione derivatives, highlighting the current knowledge gap and potential areas for future research.

Uracil: The Parent Compound - A Snapshot of its In Vivo Profile

Uracil, a fundamental component of ribonucleic acid (RNA), has a well-documented metabolic pathway and has been investigated for its own biological activities, as well as its role as a modulator of other therapeutic agents.

Pharmacokinetics and Metabolism of Uracil

In vivo, uracil is primarily metabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD). This is the rate-limiting step in a three-step catabolic pathway that ultimately breaks down uracil into β-alanine, carbon dioxide, and ammonia. The rapid degradation by DPD results in a short biological half-life for uracil.

Therapeutic Relevance of Uracil

While not a therapeutic agent in its own right for many conditions, uracil is a key component of some combination therapies. For instance, it is used in conjunction with tegafur, a prodrug of 5-fluorouracil (5-FU), to enhance the anticancer effects of 5-FU by competing for the same degradation enzyme, DPD. This competition leads to higher and more sustained plasma concentrations of 5-FU.

This compound: An Exploration of its Potential

Potential for Altered Pharmacokinetics

The introduction of an ethyl group at the N1 position of the pyrimidine ring is expected to influence the compound's pharmacokinetic properties. This structural modification could potentially:

  • Impact DPD-mediated metabolism: The ethyl group might hinder the binding of the molecule to the active site of DPD, potentially leading to a slower rate of degradation and a longer plasma half-life compared to uracil.

  • Modify Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule. This could affect its absorption, distribution, and ability to cross cellular membranes, potentially leading to altered tissue distribution and bioavailability.

Emerging Biological Activities of N-Substituted Pyrimidinediones

Studies on various N-substituted pyrimidinedione derivatives have revealed a range of biological activities, suggesting that modifications to the uracil scaffold can lead to novel therapeutic properties. Research has indicated that such derivatives may possess:

  • Antimicrobial Activity: Some novel pyrimidine-2,4-diones have been synthesized and shown to exhibit antibacterial and antifungal properties.

  • Anticancer and Cytotoxic Effects: Certain substituted uracil derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.

  • Enzyme Inhibition: Modified pyrimidinediones have been explored as inhibitors of various enzymes, which could have implications for a range of diseases.

Experimental Protocols

As no direct comparative in vivo studies have been identified, a detailed experimental protocol for such a comparison is provided below as a template for future research.

Table 1: Proposed Experimental Protocol for In Vivo Efficacy Comparison
Parameter Methodology
Animal Model Species: Murine (e.g., BALB/c mice), selected based on the therapeutic area of interest (e.g., tumor-bearing mice for oncology studies).
Compound Administration Route: Oral (gavage) or intravenous injection. Dosing: A dose-ranging study should be conducted to determine the maximum tolerated dose (MTD) for both compounds. Efficacy studies would then use doses at or below the MTD.
Pharmacokinetic Analysis Blood samples collected at multiple time points post-administration. Plasma concentrations of this compound and uracil determined by a validated LC-MS/MS method. Key parameters to be calculated: Cmax, Tmax, AUC, and half-life.
Efficacy Assessment Dependent on the therapeutic target. For an anticancer study, this would involve monitoring tumor growth inhibition over time. For an antimicrobial study, this would involve assessing the reduction in bacterial or fungal load in infected tissues.
Toxicity Evaluation Daily monitoring of animal body weight, clinical signs of toxicity, and post-study histopathological analysis of major organs.

Data Presentation

The following tables are templates for how quantitative data from a direct comparative study could be structured.

Table 2: Comparative Pharmacokinetic Parameters (Template)
Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (h)
Uracil
This compound
Table 3: Comparative In Vivo Efficacy (Template - Anticancer Model)
Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle Control-0-
Uracil
This compound
Positive Control

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

cluster_Uracil Uracil Metabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Rate-limiting step Metabolites Inactive Metabolites DPD->Metabolites cluster_workflow Proposed In Vivo Efficacy Workflow start Compound Synthesis (Uracil & 1-Ethyl-derivative) animal_model Select Animal Model (e.g., Tumor-bearing mice) start->animal_model dosing Administer Compounds (Oral or IV) animal_model->dosing pk_pd Pharmacokinetic & Pharmacodynamic Analysis dosing->pk_pd efficacy Measure Efficacy (e.g., Tumor Volume) pk_pd->efficacy toxicity Assess Toxicity (e.g., Body Weight, Histopathology) efficacy->toxicity data Comparative Data Analysis toxicity->data

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Ethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 1-ethyluracil, a key building block in medicinal chemistry. The comparison is based on quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthetic routes to 1-ethyluracil, allowing for a direct comparison of their efficiency.

ParameterRoute 1: Silylation of UracilRoute 2: Ethylation of 3-Benzoyluracil
Starting Material UracilUracil (for 3-benzoyluracil synthesis)
Key Reagents Hexamethyldisilazane (HDMS), Ammonium Sulfate, BromoethaneBenzoyl Chloride, Pyridine, DMF, Ethyl Iodide, Potassium Carbonate, Sodium Methoxide
Number of Steps 23 (including preparation of 3-benzoyluracil)
Reaction Time Silylation: 4 hours; Ethylation: 36 hoursDibenzoylation: 24 hours; Selective Debenzoylation: Not specified; Ethylation: Not specified; Final Debenzoylation: Not specified
Reaction Temperature Silylation: Reflux; Ethylation: 130 °CDibenzoylation: Room Temperature; Ethylation: Room Temperature; Debenzoylation: Not specified
Overall Yield Not explicitly stated, but individual step yields are high~75%[1]
Purification Method Distillation, CrystallizationCrystallization, Hydrolysis

Experimental Protocols

Route 1: Synthesis via Silylation of Uracil

This two-step method involves the initial protection of the uracil ring by silylation, followed by alkylation.

Step 1: Synthesis of O,O'-Bis(trimethylsilyl)uracil [2]

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine uracil (11.208 g, 100 mmol), hexamethyldisilazane (HDMS, 200 mL, 950 mmol), and a catalytic amount of ammonium sulfate.

  • Stir the mixture and heat to reflux for 4 hours.

  • After the reaction is complete, distill off the excess HDMS.

  • The resulting O,O'-bis(trimethylsilyl)uracil is stored under a nitrogen atmosphere for the next step.

Step 2: Synthesis of 1-Ethyluracil [2]

  • In a Parr digestion vessel, combine O,O'-bis(trimethylsilyl)uracil (15 mmol), bromoethane (15 mmol), and anhydrous acetonitrile (30 mL).

  • Seal the vessel and heat it in an oven at 130 °C for 36 hours.

  • After cooling, the reaction mixture is worked up to isolate the 1-ethyluracil product. Note: The specific work-up and purification procedure, as well as the yield for this step, were not detailed in the available literature.

Route 2: Synthesis via Ethylation of 3-Benzoyluracil

This three-step route utilizes a protecting group strategy to achieve selective N1-ethylation.

Step 1: Synthesis of 1,3-Dibenzoyluracil

  • Suspend uracil in a mixture of anhydrous pyridine and anhydrous dimethylformamide (DMF).

  • Add benzoyl chloride dropwise at room temperature and continue stirring for 24 hours.

  • The crude product is obtained by extraction and purified by recrystallization from ethanol.

Step 2: Selective N1-Debenzoylation to 3-Benzoyluracil

  • The N1-benzoyl group of 1,3-dibenzoyluracil is selectively cleaved under mild basic conditions to yield 3-benzoyluracil. This intermediate is then used in the subsequent ethylation step.

Step 3: Ethylation of 3-Benzoyluracil and Final Deprotection [1]

  • Alkylate 3-benzoyluracil with ethyl iodide in DMF solution in the presence of potassium carbonate to afford 1-ethyl-3-benzoyluracil in approximately 80% yield.

  • The final deprotection of the benzoyl group is achieved by basic hydrolysis with sodium methoxide in methanol, yielding 1-ethyluracil with a reported yield of 92% for this step.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route 1: Silylation of Uracil Uracil Uracil SilylatedUracil O,O'-Bis(trimethylsilyl)uracil Uracil->SilylatedUracil HDMS, (NH4)2SO4 Reflux, 4h Ethyluracil 1-Ethyluracil SilylatedUracil->Ethyluracil Bromoethane, Acetonitrile 130°C, 36h

Caption: Workflow for the synthesis of 1-ethyluracil via a silylated intermediate.

Route 2: Ethylation of 3-Benzoyluracil Uracil Uracil Dibenzoyluracil 1,3-Dibenzoyluracil Uracil->Dibenzoyluracil Benzoyl Chloride, Pyridine, DMF RT, 24h Benzoyluracil 3-Benzoyluracil Dibenzoyluracil->Benzoyluracil Mild Base Ethylbenzoyluracil 1-Ethyl-3-benzoyluracil Benzoyluracil->Ethylbenzoyluracil Ethyl Iodide, K2CO3, DMF RT Ethyluracil 1-Ethyluracil Ethylbenzoyluracil->Ethyluracil NaOMe, Methanol

Caption: Workflow for the synthesis of 1-ethyluracil using a benzoyl protecting group strategy.

References

Bridging the Gap: A Comparative Guide to Computational Models for Predicting 1-Ethyluracil Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comprehensive validation of computational models for predicting the physicochemical properties of 1-ethyluracil, a modified nucleobase of interest in various chemical and pharmaceutical contexts. By juxtaposing theoretical predictions with robust experimental data, we aim to offer a clear perspective on the strengths and limitations of current computational approaches.

Unveiling the Physicochemical Landscape of 1-Ethyluracil: Experimental Benchmarks

To establish a reliable foundation for evaluating computational models, a thorough experimental characterization of 1-ethyluracil is paramount. The following table summarizes key physicochemical properties determined through rigorous laboratory analysis.

PropertyExperimental ValueAnalytical Method
Melting Point Tpeak = 125.6 °CDifferential Scanning Calorimetry (DSC)
1H NMR (DMSO-d6, 300 MHz) δ, ppm: 11.17 (1H, s, N(3)-H), 7.63 (1H, d, H(6), J = 7.8 Hz), 5.51 (1H, dd, H(5), J = 7.8 and 2.4 Hz), 3.65 (2H, q, H(7), J = 7.1 Hz), 1.12 (3H, t, H(8), J = 7.0 Hz)Nuclear Magnetic Resonance Spectroscopy
FT-IR Characteristic bands in the range between 3150 and 3000 cm-1 (3147, 3090, and 3000 cm-1)[1]Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FT-IR)
Crystal Structure Powder X-ray Diffraction (PXRD) pattern available, confirming the crystalline nature of the synthesized compound.[1]Powder X-ray Diffraction (PXRD)
Solubility No explicit experimental solubility data for 1-ethyluracil was found in the searched literature. A general protocol for its determination is provided below.To be determined

The Digital Twin: Computational Predictions of 1-Ethyluracil Properties

Computational chemistry offers a powerful lens through which to predict and understand molecular behavior. In a study by Garcia et al. (2021), Density Functional Theory (DFT) calculations were employed to model the properties of 1-ethyluracil, providing a theoretical counterpart to the experimental data.

PropertyComputational ModelPredicted Value/Analysis
Molecular Geometry DFT (PBE1PBE-D3/def2-TZVP)The crystallographic coordinates were used as the basis for theoretical calculations, showing excellent agreement with the experimental PXRD patterns.[1]
Interaction Energies DFT with QTAIM and NCIPlotBinding and interaction energies within cocrystals were computed to understand the noncovalent interactions governing crystal formation.

A Visual Workflow for Model Validation

The process of validating a computational model against experimental data is a critical workflow in computational chemistry. The following diagram illustrates the key steps involved in this iterative process.

G Workflow for Validation of Computational Models cluster_0 Experimental Arm cluster_1 Computational Arm cluster_2 Validation and Refinement synthesis Synthesis of 1-Ethyluracil Two-step chemical synthesis purification Purification Recrystallization, Washing synthesis->purification characterization Physicochemical Characterization NMR, FT-IR, DSC, PXRD, Solubility Assay purification->characterization exp_data Experimental Data Melting Point, Spectra, Crystal Structure, Solubility characterization->exp_data comparison Data Comparison Quantitative and Qualitative Analysis exp_data->comparison model_selection Model Selection e.g., Density Functional Theory (DFT) calculation Property Calculation Geometry Optimization, Energy Calculation, Spectral Simulation model_selection->calculation comp_data Predicted Data Optimized Geometry, Predicted Spectra, Interaction Energies calculation->comp_data comp_data->comparison validation Model Validation Assess Accuracy and Predictive Power comparison->validation refinement Model Refinement (if necessary) Adjust Parameters, Basis Sets, or Method validation->refinement Discrepancies Found conclusion Conclusion Model is suitable for predicting properties of similar molecules validation->conclusion Model Validated refinement->calculation Iterate

Caption: A flowchart illustrating the systematic process of validating computational models against experimental data.

In-Depth Experimental Protocols

For scientific reproducibility and transparency, detailed methodologies are crucial. The following are the protocols for the key experiments cited in this guide.

Synthesis of 1-Ethyluracil

The synthesis of 1-ethyluracil is a two-step process.[1] The first step involves the silylation of uracil. Hexamethyldisilazane (HDMS) and uracil are mixed with a catalytic amount of ammonium sulfate under a nitrogen atmosphere and refluxed for 4 hours. Excess HDMS is then removed by distillation. The second step is the substitution with an ethyl group. The silylated uracil is mixed with α-bromoethane in anhydrous acetonitrile and heated in a sealed vessel at 130 °C for 36 hours. The resulting product is washed with boiling methanol to remove residual bromide and then concentrated to precipitate the 1-ethyluracil as fine white needles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H NMR) spectra are recorded on a 300 MHz spectrometer. The purified 1-ethyluracil is dissolved in a suitable deuterated solvent, such as DMSO-d6. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FT-IR) Spectroscopy

Infrared spectra are recorded using a spectrophotometer equipped with an attenuated total reflectance accessory. The scanning range is typically from 4000 to 400 cm-1 with a resolution of 4.0 cm-1. This technique allows for the analysis of the solid sample directly without the need for sample preparation like KBr pellets.[1]

Thermal Analysis (TGA/DSC)

Simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed to determine the melting point and thermal stability of 1-ethyluracil. A small sample (3-8 mg) is placed in an alumina pan and heated at a constant rate, for example, 10 °C min-1, under a nitrogen atmosphere. The DSC thermogram reveals endothermic and exothermic transitions, with the peak of the melting endotherm taken as the melting point (Tpeak).

Powder X-ray Diffraction (PXRD)

PXRD patterns are collected to confirm the crystalline phase of the synthesized 1-ethyluracil. The data is typically collected using a diffractometer with Cu Kα radiation. The experimental pattern is then compared with a pattern calculated from single-crystal X-ray diffraction data for validation.[1]

General Protocol for Solubility Determination

Conclusion

The comparison between experimental data and computational predictions for 1-ethyluracil reveals a strong correlation, particularly for structural and spectroscopic properties when using DFT methods. This underscores the utility of computational modeling as a predictive tool in the early stages of research and development. However, the current lack of experimental solubility data for 1-ethyluracil highlights an area where further experimental work is needed to fully validate and refine computational solubility prediction models for this class of compounds. This guide serves as a foundational resource for researchers, providing both the established experimental benchmarks and a clear procedural framework for the continued validation of computational models.

References

Safety Operating Guide

Safe Disposal of 1-ethylpyrimidine-2,4(1H,3H)-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-ethylpyrimidine-2,4(1H,3H)-dione. Due to the limited availability of comprehensive toxicological data, a cautious approach is recommended, treating the substance as potentially hazardous.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of dust or aerosols.

II. Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe disposal of this compound, from initial preparation to final waste hand-off.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound and its residues."

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a sealable, leak-proof, and chemically compatible container.

    • For solid waste, ensure the container is properly sealed to prevent dust from becoming airborne.

    • For solutions, use a container with a secure cap.

  • Spill Management:

    • In case of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully sweep or scoop the spilled material and absorbent into the designated waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • All materials used for cleanup (absorbents, wipes, etc.) must also be disposed of as hazardous waste.

  • Disposal Pathway:

    • Dispose of the contents and the container at an approved waste disposal plant[1][2].

    • Contact your institution's EHS office to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) if available.

    • Crucially, do not discharge this compound or its containers into drains, soil, or waterways[1].

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_spill A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is there a spill? B->C D Contain Spill with Inert Absorbent C->D Yes E Collect Waste in a Labeled, Sealed Container C->E No D->E D->E F Clean Spill Area E->F H Store Waste Container Securely E->H G Dispose of Cleanup Materials as Hazardous Waste F->G G->H I Contact EHS for Pickup H->I J End: Proper Disposal by Approved Waste Facility I->J

Caption: Disposal workflow for this compound.

IV. Health and Safety Information Summary

While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it also notes that its chemical, physical, and toxicological properties have not been thoroughly investigated[3]. Therefore, it is prudent to handle it with care.

Hazard CategoryInformationSource
Acute Toxicity No data available.[3]
Skin Corrosion/Irritation No data available.[3]
Serious Eye Damage/Irritation No data available.[3]
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3]

First Aid Measures:

  • If inhaled: Move to fresh air[3].

  • In case of skin contact: Take off contaminated clothing and rinse skin with water/shower[3].

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so[3].

  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell[3].

This information is provided as a guide. Always consult your institution's specific safety protocols and your EHS office for guidance on chemical waste disposal.

References

Personal protective equipment for handling 1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1-ethylpyrimidine-2,4(1H,3H)-dione. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Chemical Overview: According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, it is imperative to follow standard laboratory safety protocols when handling any chemical, regardless of its hazard classification, to minimize any potential risks.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate PPE is a fundamental laboratory practice to protect against potential exposure and contamination.[1][2] The following table summarizes the recommended PPE for handling this compound, particularly in its powder form.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder particles and accidental splashes.
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical. Although not classified as a skin irritant, it is good practice to avoid direct contact.
Body Protection A standard laboratory coat.Protects clothing and skin from spills and contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.For procedures that may generate significant dust, a NIOSH-approved N95 respirator or working in a ventilated enclosure is recommended to prevent inhalation.[3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential for safety and procedural consistency.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Verify that the Safety Data Sheet (SDS) for this compound is readily accessible.

  • Assemble all necessary equipment, including spatulas, weigh boats, and containers.

  • Don the appropriate PPE as specified in the table above.

2. Weighing and Handling:

  • To minimize the generation of airborne dust, handle the powder in a chemical fume hood or a ventilated balance enclosure.[4][5]

  • Use a spatula to carefully transfer the desired amount of the compound from its storage container to a weigh boat.

  • Avoid pouring the powder directly from the bottle to minimize dust.[6]

  • Keep the container of this compound closed when not in use.[6]

3. Post-Handling:

  • Clean the work area and any equipment used with a damp cloth or paper towel to collect any residual powder. Avoid dry sweeping, which can generate dust.

  • Remove PPE carefully to avoid cross-contamination. Dispose of disposable gloves and other contaminated disposable items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS prep_2 Don PPE prep_1->prep_2 prep_3 Prepare Workspace prep_2->prep_3 handling_1 Weigh Compound in Ventilated Area prep_3->handling_1 handling_2 Perform Experiment handling_1->handling_2 cleanup_1 Clean Workspace & Equipment handling_2->cleanup_1 cleanup_2 Dispose of Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE cleanup_2->cleanup_3 cleanup_4 Wash Hands cleanup_3->cleanup_4

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

1. Unused or Excess Chemical:

  • Since this compound is not classified as hazardous waste, small quantities of the solid may potentially be disposed of in the regular trash.[8][9]

  • However, it is essential to consult and adhere to your institution's specific waste disposal guidelines. Your Environmental Health and Safety (EHS) department will provide definitive instructions.

  • Do not dispose of the chemical down the sink unless explicitly permitted by your institution's EHS office.[9]

2. Contaminated Materials:

  • Disposable items such as gloves, weigh boats, and paper towels that are contaminated with this compound can typically be disposed of in the regular laboratory trash.[10]

  • Again, confirm this with your local EHS guidelines.

3. Empty Containers:

  • Ensure the container is "RCRA empty," meaning no freestanding liquid or solid residue remains.

  • Deface the original label on the container to prevent misuse.[9]

  • Dispose of the empty and defaced container in the regular trash or recycling, in accordance with your facility's procedures.[9]

By following these procedures, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethylpyrimidine-2,4(1H,3H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.